Nilutamide-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-nitro-3-(trifluoromethyl)phenyl]-5,5-bis(trideuteriomethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXYUMMDTVBTOU-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676068 | |
| Record name | 5,5-Bis[(~2~H_3_)methyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189477-66-4 | |
| Record name | 5,5-Bis[(~2~H_3_)methyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Nilutamide-d6 physical and chemical properties
An In-depth Technical Guide on the Physical and Chemical Properties of Nilutamide-d6
Introduction
This compound is the deuterium-labeled version of Nilutamide, a nonsteroidal antiandrogen (NSAA) medication.[][2][3] Nilutamide itself is primarily utilized in the treatment of metastatic prostate cancer, often in conjunction with surgical castration.[4][5] It functions by competitively blocking androgen receptors, thereby inhibiting the action of androgens like testosterone and dihydrotestosterone (DHT) that can stimulate the growth of prostate cancer cells.[4][6][7] The deuterated form, this compound, serves as a crucial internal standard for the quantification of Nilutamide in biological samples during pharmacokinetic studies, therapeutic drug monitoring, and other analytical applications, typically using mass spectrometry (GC-MS or LC-MS).[8][9] The incorporation of deuterium atoms provides a distinct mass difference, enabling precise and accurate measurement.[3]
Physical and Chemical Properties
The core physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in research settings.
| Property | Data | Reference(s) |
| IUPAC Name | 3-[4-nitro-3-(trifluoromethyl)phenyl]-5,5-bis(trideuteriomethyl)imidazolidine-2,4-dione | [] |
| Synonyms | 5,5-(Dimethyl-d6)-3-[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione, Anandron-d6, Nilandron-d6 | [9][] |
| CAS Number | 1189477-66-4 | [8][] |
| Molecular Formula | C₁₂H₄D₆F₃N₃O₄ | [][8][] |
| Molecular Weight | 323.26 g/mol | [][2][] |
| Appearance | Crystalline Solid; White to off-white solid | [2][3][] |
| Melting Point | 148-152 °C | [][] |
| Purity | >95% or ≥99% deuterated forms (d₁-d₆) | [8][] |
| Solubility | Soluble in DMSO, Ethanol, Acetone, Chloroform, Dichloromethane, Ethyl Acetate, and Methanol.[][3][8][] Slightly soluble in water (<0.1% W/V at 25°C for unlabeled Nilutamide).[11][12] | |
| Storage Conditions | Store at -20°C or 4°C, sealed, away from moisture and light.[2][3][8] | |
| Stability | Stable for ≥ 4 years when stored at -20°C.[8] In solvent, stable for 6 months at -80°C or 1 month at -20°C.[3] |
Experimental Protocols
Detailed experimental protocols for determining the specific properties of this compound are not extensively published. However, standard methodologies for small molecules are applicable.
Protocol 1: Solubility Determination (Shake-Flask Method)
The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[13]
-
Preparation: An excess amount of this compound solid is added to a known volume of the solvent (e.g., phosphate-buffered saline, DMSO) in a sealed, clear container (e.g., a glass vial).
-
Equilibration: The container is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered (using a filter compatible with the solvent) to separate the saturated solution from the excess undissolved solid.
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed in units such as mg/mL or mM.
Protocol 2: Purity and Identity Confirmation (LC-MS)
As this compound is used as an internal standard, its identity, purity, and isotopic enrichment are critical. LC-MS is the primary method for this characterization.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and diluted to an appropriate concentration for analysis.
-
Chromatographic Separation: The sample is injected into an LC system. A reversed-phase C18 column is typically used. A gradient elution with mobile phases like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed to separate this compound from any potential impurities.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
-
Identity Confirmation: The mass of the molecular ion ([M+H]⁺ or [M-H]⁻) is measured and compared to the theoretical exact mass of this compound (C₁₂H₄D₆F₃N₃O₄). High-resolution mass spectrometry can confirm the elemental composition.
-
Purity Assessment: The purity is assessed by integrating the peak area of this compound relative to the total area of all detected peaks in the chromatogram.
-
Isotopic Enrichment: The mass spectrum is examined to determine the distribution of deuterated forms (d₁ to d₆), confirming the high percentage of the desired d₆-labeled compound.[8]
Mandatory Visualizations
Signaling Pathway
Nilutamide acts as a competitive antagonist at the androgen receptor (AR). This diagram illustrates the mechanism by which Nilutamide blocks androgen-dependent signaling, a key driver in prostate cancer.
Caption: Mechanism of Action for Nilutamide as an Androgen Receptor Antagonist.
Experimental Workflow
This compound is most commonly employed as an internal standard in bioanalytical methods. This workflow outlines the typical steps for quantifying Nilutamide in a biological matrix using LC-MS.
Caption: Workflow for Bioanalytical Quantification using this compound.
References
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is Nilutamide used for? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. What is the mechanism of Nilutamide? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. caymanchem.com [caymanchem.com]
- 9. veeprho.com [veeprho.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Nilutamide [drugfuture.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
Technical Guide: Synthesis and Purification of Nilutamide-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Nilutamide-d6 (5,5-bis(methyl-d6)-3-[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione). This compound is a crucial internal standard for the quantitative analysis of Nilutamide, a non-steroidal antiandrogen used in the treatment of metastatic prostate cancer. The methodologies detailed herein are based on established synthetic routes, offering a reproducible framework for laboratory-scale preparation.
Overview of the Synthetic Strategy
The synthesis of this compound is accomplished through a two-step process. The first step involves the creation of the deuterated hydantoin ring structure, followed by the coupling of this ring with the substituted phenyl group.
The overall synthetic pathway is as follows:
-
Bucherer-Bergs Hydantoin Synthesis : Formation of the deuterated intermediate, [2H6]-5,5-dimethylimidazolidine-2,4-dione, from acetone-d6.
-
Oxidative N-Arylation : Coupling of the deuterated hydantoin with 4-iodo-1-nitro-2-(trifluoromethyl)benzene to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of [2H6]-5,5-dimethylimidazolidine-2,4-dione (Deuterated Dimethylhydantoin)
This initial step constructs the core deuterated hydantoin ring using the Bucherer-Bergs reaction.[1][2]
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetone-d6 | 64.13 | 1.0 g | 0.0156 |
| Sodium Cyanide (NaCN) | 49.01 | 0.76 g | 0.0155 |
| Ammonium Carbonate ((NH4)2CO3) | 96.09 | 4.5 g | 0.0468 |
| Deuterium Oxide (D2O) | 20.03 | 10 mL | - |
Procedure:
-
In a sealed reaction vessel, dissolve ammonium carbonate (4.5 g) and sodium cyanide (0.76 g) in deuterium oxide (10 mL).
-
Add acetone-d6 (1.0 g) to the solution.
-
Seal the vessel and heat the reaction mixture at 50°C for 24 hours with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, [2H6]-5,5-dimethylimidazolidine-2,4-dione, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold D2O.
-
Dry the product under vacuum to yield a white solid. The reported yield for the non-deuterated analogue is 81%.[1]
Step 2: Synthesis of this compound
The final step involves the N-arylation of the deuterated dimethylhydantoin with the appropriate aromatic iodide.[1][2]
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| [2H6]-5,5-dimethylimidazolidine-2,4-dione | 134.14 | 1.0 g | 0.00745 |
| 4-iodo-1-nitro-2-(trifluoromethyl)benzene | 317.01 | 2.36 g | 0.00745 |
| Copper(I) Oxide (Cu2O) | 143.09 | 0.11 g | 0.00077 |
| Dimethylformamide (DMF) | 73.09 | 15 mL | - |
Procedure:
-
To a round-bottom flask, add [2H6]-5,5-dimethylimidazolidine-2,4-dione (1.0 g), 4-iodo-1-nitro-2-(trifluoromethyl)benzene (2.36 g), and copper(I) oxide (0.11 g).
-
Add dimethylformamide (15 mL) to the flask.
-
Heat the reaction mixture to 140°C and stir for 16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product. The reported yield for the non-deuterated analogue is 52%.[1]
Purification of this compound
Purification of the crude this compound is essential to achieve the high purity required for its use as an internal standard (typically >95%). A combination of column chromatography and recrystallization is recommended.
Purification Workflow
Purification Protocol
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column and elute with the chosen solvent system.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
Recrystallization:
-
Dissolve the product obtained from column chromatography in a minimal amount of a hot solvent, such as ethanol or toluene.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
-
Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₄D₆F₃N₃O₄ | [3] |
| Molecular Weight | 323.26 g/mol | [] |
| CAS Number | 1189477-66-4 | [3] |
| Appearance | Crystalline Solid / White to off-white solid | [] |
| Purity | >95% | [] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol. | [] |
| Melting Point | 148-152 °C | [] |
Conclusion
The synthesis and purification of this compound can be reliably achieved through a two-step process involving a Bucherer-Bergs reaction with deuterated starting materials followed by an oxidative N-arylation. The purification, employing standard techniques of column chromatography and recrystallization, is critical for obtaining the high-purity material necessary for its application as an internal standard in pharmacokinetic and metabolic studies. The detailed protocols and data presented in this guide offer a solid foundation for researchers in the field of drug development and analysis.
References
An In-depth Technical Guide to the Mechanism of Action of the Parent Compound Nilutamide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nilutamide is a first-generation nonsteroidal antiandrogen (NSAA) that has been utilized in the treatment of advanced prostate cancer. This technical guide provides a comprehensive overview of the core mechanism of action of the parent compound, Nilutamide. It delves into its molecular interactions with the androgen receptor (AR), the consequential effects on downstream signaling pathways, and the experimental methodologies employed to elucidate these actions. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of Nilutamide's pharmacological profile.
Core Mechanism of Action: Competitive Antagonism of the Androgen Receptor
Nilutamide exerts its therapeutic effect primarily as a selective and competitive antagonist of the androgen receptor (AR).[1][2][3][4] In normal physiological and pathophysiological states, such as androgen-dependent prostate cancer, the steroid hormones testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR. This binding event initiates a conformational change in the receptor, leading to its dissociation from heat shock proteins, subsequent dimerization, and translocation into the nucleus. Within the nucleus, the androgen-AR complex binds to specific DNA sequences known as androgen response elements (AREs), recruiting co-regulators and initiating the transcription of androgen-dependent genes that drive cell proliferation and survival.[4][5]
Nilutamide's chemical structure allows it to bind to the ligand-binding domain (LBD) of the AR, directly competing with endogenous androgens like testosterone and DHT.[2][4] By occupying the LBD, Nilutamide prevents the receptor from undergoing the necessary conformational changes required for activation.[4] This blockade effectively inhibits the downstream signaling cascade, including the nuclear translocation of the AR and the subsequent transcription of androgen-regulated genes, such as prostate-specific antigen (PSA). This ultimately leads to a reduction in androgen-dependent cell growth and can induce apoptosis in prostate cancer cells.[4]
Unlike steroidal antiandrogens, Nilutamide does not possess agonistic activity at other steroid hormone receptors, such as the progesterone, estrogen, or glucocorticoid receptors, highlighting its selectivity for the AR.[3][6] However, it is noteworthy that at high concentrations, Nilutamide has been observed to exhibit weak partial agonist activity.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters that define the interaction of Nilutamide with the androgen receptor and its biological effects.
Table 1: In Vitro Inhibitory Activity of Nilutamide
| Parameter | Cell Line/System | Value | Reference(s) |
| IC50 | Shionogi Mouse Mammary Tumor Cells (Testosterone-induced proliferation) | 412 nM | [1][7] |
| T-47D Human Breast Cancer Cells (Testosterone-induced GCDFP-15 secretion) | 87 nM | [1] | |
| ZR-75-1 Human Breast Cancer Cells (Testosterone-induced GCDFP-15 secretion) | 75 nM | [1] |
Table 2: Comparative Binding Affinity of Antiandrogens for the Androgen Receptor
| Compound | Relative Binding Affinity (%) | Reference(s) |
| Metribolone (R1881) | 100 | [7] |
| Dihydrotestosterone (DHT) | 85 | [7] |
| Bicalutamide | 1.4 | [7] |
| Nilutamide | 0.9 | [7] |
| Hydroxyflutamide | 0.57 | [7] |
| Flutamide | <0.0057 | [7] |
| Relative to Metribolone, measured in human prostate tissue. |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of Nilutamide's mechanism of action.
Androgen Receptor Competitive Binding Assay
This assay is designed to determine the ability of a test compound, such as Nilutamide, to compete with a radiolabeled androgen for binding to the androgen receptor.
Protocol:
-
Preparation of Cytosol:
-
Ventral prostates are excised from castrated male Sprague-Dawley rats.
-
The tissue is homogenized in a cold buffer solution (e.g., Tris-EDTA-dithiothreitol buffer).
-
The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris, and the resulting supernatant, containing the cytosolic fraction with the androgen receptors, is collected.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled androgen, typically [³H]-R1881 (Metribolone), is incubated with a fixed amount of the prepared rat prostate cytosol.
-
Increasing concentrations of the unlabeled competitor, Nilutamide, are added to the reaction mixtures. A control group with no competitor and a non-specific binding group with a large excess of unlabeled androgen are also included.
-
The reaction is incubated to equilibrium, typically overnight at 4°C.
-
-
Separation of Bound and Free Ligand:
-
Unbound radioligand is removed using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
-
Quantification:
-
The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
The concentration of Nilutamide that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is calculated from the resulting competition curve.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of Nilutamide on the proliferation of androgen-sensitive cancer cell lines.
Protocol:
-
Cell Culture:
-
Androgen-sensitive prostate cancer cells (e.g., LNCaP) are seeded in 96-well plates and allowed to attach overnight.
-
-
Compound Treatment:
-
The cell culture medium is replaced with a medium containing various concentrations of Nilutamide. A vehicle control (e.g., DMSO) and a positive control for proliferation (e.g., DHT) are included.
-
The cells are incubated for a specified period, typically 24-72 hours.
-
-
MTT Addition and Incubation:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells. The effect of Nilutamide on cell proliferation is determined by comparing the absorbance of treated wells to the control wells.
-
Luciferase Reporter Gene Assay
This assay is employed to measure the ability of Nilutamide to antagonize androgen-induced gene expression.
Protocol:
-
Cell Transfection:
-
Prostate cancer cells (e.g., PC-3 or LNCaP) are co-transfected with two plasmids:
-
An expression vector for the human androgen receptor (if the cell line does not endogenously express it at sufficient levels).
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing AREs from the PSA promoter).
-
-
-
Compound Treatment:
-
After transfection, the cells are treated with a known androgen agonist (e.g., DHT or R1881) to induce luciferase expression.
-
Concurrently, the cells are treated with varying concentrations of Nilutamide or a vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
Following an incubation period (typically 24-48 hours), the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
The cell lysate is mixed with a luciferase substrate (e.g., luciferin) and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the activity of the luciferase enzyme, which in turn reflects the level of androgen-induced gene expression.
-
The ability of Nilutamide to inhibit this signal indicates its antagonistic activity at the androgen receptor. The IC50 value for the inhibition of androgen-induced transcription can be determined.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with Nilutamide's mechanism of action.
Caption: Molecular mechanism of Nilutamide as an androgen receptor antagonist.
Caption: Workflow for an androgen receptor competitive binding assay.
Caption: Workflow for a luciferase reporter gene assay.
Conclusion
Nilutamide's mechanism of action is well-characterized as a competitive antagonist of the androgen receptor. By effectively blocking the binding of endogenous androgens, it disrupts the critical signaling pathways that drive the growth and survival of androgen-dependent prostate cancer cells. The experimental evidence, derived from a variety of in vitro and in vivo assays, provides a robust foundation for its clinical application. This technical guide has synthesized the pivotal data and methodologies that underpin our current understanding of Nilutamide's pharmacology, offering a valuable resource for professionals in the field of cancer research and drug development.
References
- 1. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Appraising Animal Models of Prostate Cancer for Translational Research: Future Directions | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of nilutamide, a new androgen receptor antagonist, on mouse and human liver cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A New Luciferase Reporter Gene Assay for the Detection of Androgenic and Antiandrogenic Effects Based on a Human Prostate Specific Antigen Promoter and PC3/AR Human Prostate Cancer Cells | Semantic Scholar [semanticscholar.org]
The Role of Nilutamide-d6 in Advancing Prostate Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant global health challenge, with androgen receptor (AR) signaling playing a pivotal role in its progression. Nilutamide, a non-steroidal anti-androgen (NSAA), has been a valuable tool in the therapeutic arsenal against this disease. Its mechanism of action involves competitively inhibiting the binding of androgens to the AR, thereby disrupting the downstream signaling cascade that promotes tumor growth. To facilitate rigorous preclinical and clinical research, the development of isotopically labeled internal standards has been crucial. This guide focuses on the applications of Nilutamide-d6, a deuterated analog of Nilutamide, in prostate cancer research, providing an in-depth overview of its use in analytical methodologies, alongside a comprehensive summary of Nilutamide's pharmacology, clinical efficacy, and the experimental protocols used for its evaluation.
The Core Role of this compound: An Internal Standard for Precise Quantification
This compound serves as an essential internal standard for the accurate quantification of Nilutamide in biological matrices such as plasma and serum.[1] Its utility is primarily in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). By introducing a known quantity of this compound into a sample, researchers can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements of Nilutamide concentrations. This is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy, pharmacokinetics, and in vitro activity of Nilutamide.
Table 1: Clinical Efficacy of Nilutamide in Combination with Orchiectomy in Metastatic Prostate Cancer
| Outcome | Nilutamide + Orchiectomy | Placebo + Orchiectomy | Risk Ratio (RR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Citation |
| Response Rate | - | - | 1.77 | 1.46 - 2.14 | <0.00001 | [2] |
| Complete Response | - | - | 2.13 | 1.40 - 3.23 | 0.003 | [2] |
| Disease Progression | - | - | 0.59 | 0.47 - 0.73 | <0.00001 | [2] |
| Clinical Benefit | - | - | 1.23 | 1.13 - 1.34 | <0.00001 | [2] |
| Median Overall Survival | 27.3 months | 23.6 months | - | - | 0.0326 | [2] |
| 5-Year Progression-Free Survival | 20% | 12% | - | - | - | [2] |
Table 2: Pharmacokinetic Parameters of Nilutamide in Humans
| Parameter | Value | Citation |
| Bioavailability | Rapidly and completely absorbed | [3] |
| Protein Binding | 80-84% | [4] |
| Metabolism | Extensively metabolized, primarily by CYP2C19 | [3][4] |
| Elimination Half-life | 38.0 - 59.1 hours | [3] |
| Excretion | <2% excreted unchanged in urine | [3] |
Table 3: In Vitro Activity of Nilutamide
| Parameter | Value | Cell Line/System | Citation |
| IC50 (Androgen Receptor Antagonism) | 412 nM | Not specified | [4] |
Signaling Pathways and Mechanisms of Action
Nilutamide exerts its therapeutic effect by directly targeting the androgen receptor signaling pathway. The following diagram illustrates the mechanism of action of Nilutamide in the context of a prostate cancer cell.
Caption: Mechanism of action of Nilutamide in blocking the androgen receptor signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Nilutamide and this compound.
Protocol 1: Quantification of Nilutamide in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a generalized procedure based on established methods for the quantification of small molecules in biological fluids.[5][6]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on instrument sensitivity).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient program should be optimized to ensure good separation of Nilutamide from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nilutamide: The precursor ion (m/z) will be the protonated or deprotonated molecule, and the product ion will be a characteristic fragment. For example, in negative mode, a possible transition is m/z 316.2 → 273.2.[6]
-
This compound: The precursor ion will be shifted by +6 Da compared to Nilutamide, and the product ion may be the same or shifted depending on the fragmentation pattern.
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters must be optimized for maximum sensitivity.
-
3. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of Nilutamide to this compound against the concentration of Nilutamide standards.
-
The concentration of Nilutamide in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vitro Androgen Receptor Competitive Binding Assay
This protocol is a generalized procedure for assessing the binding affinity of compounds to the androgen receptor.
1. Preparation of Prostate Cytosol:
-
Obtain prostate tissue from castrated rats.
-
Homogenize the tissue in a low-salt buffer (e.g., Tris-EDTA-DTT-Glycerol buffer).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the androgen receptors.
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881).
-
Add increasing concentrations of unlabeled Nilutamide or a control compound.
-
Add the prepared prostate cytosol to each well.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competitor (Nilutamide).
-
Determine the IC50 value, which is the concentration of Nilutamide that inhibits 50% of the specific binding of the radioligand.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the effect of Nilutamide on the proliferation of prostate cancer cells (e.g., LNCaP).
1. Cell Culture and Seeding:
-
Culture LNCaP cells in an appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
Seed the cells into a 96-well plate at a density that allows for logarithmic growth during the assay period.
2. Compound Treatment:
-
After allowing the cells to adhere overnight, treat them with various concentrations of Nilutamide. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
3. MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the concentration of Nilutamide to determine the IC50 value for cell proliferation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-prostate cancer activity of a compound like Nilutamide, incorporating the use of this compound.
References
- 1. Developing a Novel Enzalutamide-Resistant Prostate Cancer Model via AR F877L Mutation in LNCaP Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Nilutamide in Patients with Metastatic Prostate Cancer Who Underwent Orchiectomy: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monotherapy with nilutamide, a pure nonsteroidal antiandrogen, in untreated patients with metastatic carcinoma of the prostate. The Italian Prostatic Cancer Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
A Technical Guide to the Role of Nilutamide-d6 as a Tracer in Pharmaceutical Development
Introduction
In the landscape of modern drug development, precision and accuracy in quantitative analysis are paramount. The journey from drug discovery to clinical application relies on a robust understanding of a compound's pharmacokinetics (PK) and metabolism. Stable isotope-labeled compounds have emerged as indispensable tools in this process, offering a way to trace, differentiate, and accurately quantify drug molecules and their metabolites in complex biological matrices.
Nilutamide-d6 is the deuterium-labeled analog of Nilutamide, a nonsteroidal antiandrogen agent used in the treatment of metastatic prostate cancer.[1] By strategically replacing six hydrogen atoms with their heavier, stable isotope, deuterium, this compound serves as an ideal tracer. Its primary role is as an internal standard in bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure the precise quantification of Nilutamide in preclinical and clinical samples.[2][3] This guide provides a technical overview of the mechanism of action of Nilutamide and delineates the critical role and application of this compound in advancing pharmaceutical research.
Core Mechanism of Action: Nilutamide as an Androgen Receptor Antagonist
Prostate cancer is an androgen-sensitive malignancy, meaning its growth is stimulated by male hormones such as testosterone and its more potent metabolite, dihydrotestosterone (DHT).[4] Nilutamide exerts its therapeutic effect by acting as a pure, competitive antagonist of the androgen receptor (AR).[5][6] It binds directly to the AR within prostate cells, preventing androgens from binding and activating the receptor.[5] This blockade disrupts the downstream signaling cascade that would otherwise promote the transcription of genes involved in cell growth and proliferation, ultimately leading to an arrest of tumor growth.[4] Unlike steroidal agents, Nilutamide has a high affinity for the androgen receptor without binding to progestogen, estrogen, or glucocorticoid receptors.[4]
The Application of this compound in Quantitative Bioanalysis
The primary and most critical role of this compound is to serve as an internal standard (IS) for the quantification of Nilutamide in biological samples. In quantitative mass spectrometry, an IS is a compound added in a known, constant amount to every sample (including calibrators and quality controls) prior to processing. The IS must be chemically similar to the analyte but physically distinguishable by the mass spectrometer.
This compound is an ideal IS for Nilutamide for several reasons:
-
Co-elution: It has nearly identical chromatographic behavior to Nilutamide, meaning they elute from the LC column at the same time.
-
Similar Extraction & Ionization: It experiences similar extraction recovery and ionization efficiency, effectively normalizing for variations that can occur during sample preparation and analysis.
-
Mass Differentiation: It is easily distinguished from unlabeled Nilutamide by its higher mass (an increase of ~6 Daltons), allowing for simultaneous detection without interference.
By measuring the ratio of the analyte's response to the IS's response, analysts can correct for sample loss during processing and fluctuations in instrument performance, leading to significantly improved precision and accuracy.
Experimental Protocols
Protocol: Quantification of Nilutamide in Human Plasma via LC-MS/MS
This protocol is a representative method for the bioanalysis of Nilutamide, incorporating this compound as an internal standard, based on established methodologies for similar antiandrogen agents.[2][7]
1. Materials and Reagents:
-
Nilutamide reference standard
-
This compound (Internal Standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Nilutamide and this compound in acetonitrile.
-
Working Standard Solutions: Serially dilute the Nilutamide stock solution to create calibration standards ranging from 50 to 20,000 ng/mL.
-
Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Add 150 µL of the Internal Standard Working Solution (500 ng/mL) to every tube. This precipitates plasma proteins while adding the IS.
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: UPLC (Ultra-Performance Liquid Chromatography) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Nilutamide Transition: m/z 318.1 → 274.1
-
This compound Transition: m/z 324.1 → 280.1
-
5. Data Analysis:
-
Integrate the peak areas for both Nilutamide and this compound MRM transitions.
-
Calculate the peak area ratio (Nilutamide Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Nilutamide in unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation: Properties and Efficacy of Nilutamide
The use of this compound enables the accurate collection of pharmacokinetic and clinical data for the parent compound, Nilutamide.
Table 1: Physicochemical and Pharmacokinetic Properties of Nilutamide
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀F₃N₃O₄ | [8] |
| Molecular Weight | 317.25 g/mol | [8] |
| Mechanism of Action | Competitive Androgen Receptor Antagonist | [5][6] |
| Bioavailability | Rapidly and completely absorbed | [8][9] |
| Protein Binding | 80–84% | [5] |
| Metabolism | Extensively hepatic (via CYP2C19) | [5][9] |
| Elimination Half-Life | ~56 hours (mean) | [5][9] |
| Excretion | Primarily renal (as metabolites) | [8][9] |
Table 2: Summary of Clinical Efficacy Data for Nilutamide + Orchiectomy vs. Placebo + Orchiectomy
| Outcome | Risk Ratio (RR) | 95% Confidence Interval | Significance (p-value) | Reference(s) |
| Improved Response Rate | 1.77 | 1.46 – 2.14 | < 0.00001 | [10][11] |
| Disease Progression | 0.59 | 0.47 – 0.73 | < 0.00001 | [10][11] |
| Complete Response | 2.13 | 1.40 – 3.23 | 0.003 | [10][11] |
| Clinical Benefit | 1.23 | 1.13 – 1.34 | < 0.00001 | [10][11] |
| Data from a meta-analysis of randomized controlled trials.[10][11] Studies also showed that the addition of Nilutamide to orchiectomy resulted in a significant prolongation of both progression-free survival and overall survival.[10] |
Conclusion
This compound is a vital tool in the field of drug development and clinical pharmacology. While the parent compound, Nilutamide, provides the therapeutic action, its deuterated counterpart ensures that it can be measured with the highest degree of accuracy and reliability. By serving as a stable, non-radioactive tracer and an ideal internal standard for mass spectrometry-based assays, this compound enables researchers and clinicians to confidently characterize the pharmacokinetics of Nilutamide, perform therapeutic drug monitoring, and ensure the quality of data in pivotal clinical trials. The principles and protocols outlined in this guide highlight the indispensable role of such labeled compounds in modern, data-driven pharmaceutical science.
References
- 1. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nilutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nilutamide - Wikipedia [en.wikipedia.org]
- 6. Review of HPLC and LC-MS/MS assays for the determination of various nonsteroidal anti-androgens used in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Nilandron (Nilutamide Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Pharmacokinetics and metabolism of nilutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Nilutamide-d6 for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, technical specifications, and key applications of Nilutamide-d6. This deuterated analog of Nilutamide serves as an essential tool in preclinical and clinical research, particularly in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.
Commercial Suppliers and Availability
This compound is available from several specialized chemical suppliers that provide isotopically labeled compounds for research purposes. The table below summarizes the offerings from prominent vendors. Please note that pricing is often available upon request and can vary based on the quantity and required purity.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Quantities |
| MedchemExpress | This compound | 1189477-66-4 | C₁₂H₄D₆F₃N₃O₄ | 323.26 | >98% | 1mg, 5mg, 10mg, 50mg, 100mg |
| Simson Pharma Limited | Nilutamide D6 | 1189477-66-4 | C₁₂H₄D₆F₃N₃O₄ | 323.26 | Accompanied by Certificate of Analysis | Inquire |
| BOC Sciences | Nilutamide-[d6] | 1189477-66-4 | C₁₂H₄D₆F₃N₃O₄ | 323.26 | >95% | Inquire |
| Cayman Chemical | This compound | 1189477-66-4 | C₁₂H₄D₆F₃N₃O₄ | 323.3 | ≥99% deuterated forms (d₁-d₆) | 1mg, 5mg, 10mg |
| Pharmaffiliates | This compound | 1189477-66-4 | C₁₂H₄D₆F₃N₃O₄ | 323.26 | N/A | Inquire |
| VIVAN Life Sciences | Nilutamide D6 | 1189477-66-4 | C₁₂H₄D₆F₃N₃O₄ | 323.26 | N/A | Inquire |
| CymitQuimica | This compound | 1189477-66-4 | C₁₂D₆H₄F₃N₃O₄ | 323.258 | N/A | 25mg |
Note: "Inquire" indicates that the supplier should be contacted directly for information on available quantities and pricing. Purity and isotopic enrichment are typically detailed in the Certificate of Analysis provided with the product.
Technical Profile and Quality Control
This compound is a stable, isotopically labeled version of Nilutamide, where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This modification results in a higher molecular weight, which allows it to be distinguished from the unlabeled drug in mass spectrometry-based assays, while maintaining nearly identical physicochemical properties.
A typical Certificate of Analysis for this compound would include the following information:
-
Product Name: this compound
-
CAS Number: 1189477-66-4
-
Lot Number: [Example: XXX-XXX]
-
Appearance: White to off-white solid
-
Molecular Formula: C₁₂H₄D₆F₃N₃O₄
-
Molecular Weight: 323.26 g/mol
-
Purity (HPLC): ≥98%
-
Isotopic Enrichment: ≥99% Deuterium Incorporation
-
Storage Conditions: -20°C or -80°C for long-term storage, protected from light and moisture.
Mechanism of Action: Androgen Receptor Antagonism
Nilutamide, and by extension its deuterated form, functions as a nonsteroidal antiandrogen. Its primary mechanism of action is the competitive inhibition of the androgen receptor (AR). In prostate cancer, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its translocation to the nucleus, where it acts as a transcription factor to promote tumor growth. Nilutamide blocks this binding, thereby inhibiting the downstream signaling pathways that drive cancer cell proliferation.[1][2][3][4]
Experimental Protocols: Use of this compound as an Internal Standard
The primary application of this compound is as an internal standard (IS) in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6] The use of a stable isotope-labeled IS is considered the gold standard for quantitative bioanalysis as it corrects for variability during sample preparation and analysis.[7][8][9]
General Workflow for LC-MS/MS Analysis
The following diagram illustrates the typical workflow for using this compound as an internal standard in a pharmacokinetic study.
Detailed Protocol for Quantification of Nilutamide in Plasma
This protocol is a representative example and may require optimization for specific instrumentation and study requirements.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Nilutamide and this compound in methanol.
-
Prepare a series of working standard solutions of Nilutamide by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Prepare a working solution of this compound (internal standard) at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation:
-
To 100 µL of plasma sample (calibration standard, quality control sample, or unknown study sample), add 10 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, to be optimized for sensitivity.
-
MRM Transitions:
-
Nilutamide: [M+H]⁺ → fragment ion (to be determined by infusion).
-
This compound: [M+H]⁺ → fragment ion (to be determined by infusion).
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Nilutamide to this compound against the concentration of the calibration standards.
-
Determine the concentration of Nilutamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Synthesis of this compound
The synthesis of deuterated compounds like this compound typically involves specialized techniques to introduce deuterium atoms at specific positions. While detailed proprietary synthesis methods are not publicly available, general approaches for deuteration can be employed. One common method is the use of a deuterated starting material, such as d6-acetone, in the synthesis of the hydantoin ring of Nilutamide. Another approach involves iridium-catalyzed C-H deuteration of the final compound or a late-stage intermediate.[10][11]
Conclusion
This compound is an indispensable tool for researchers in drug development, providing a reliable internal standard for the accurate quantification of Nilutamide in biological matrices. Its commercial availability from several reputable suppliers facilitates its use in essential pharmacokinetic and bioanalytical studies. The methodologies outlined in this guide provide a solid foundation for the integration of this compound into research protocols, ultimately contributing to a better understanding of the pharmacology of this important antiandrogen drug.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. riddlestwist.com [riddlestwist.com]
- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 9. nebiolab.com [nebiolab.com]
- 10. researchgate.net [researchgate.net]
- 11. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS method for Nilutamide quantification using Nilutamide-d6
Quantitative Analysis of Nilutamide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nilutamide in human plasma. The method utilizes Nilutamide-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation protocol. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. The method was validated according to regulatory guidelines and demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of Nilutamide.
Introduction
Nilutamide is a nonsteroidal anti-androgen (NSAA) used in the treatment of metastatic prostate cancer.[1][2] It functions by competitively inhibiting the binding of androgens to the androgen receptor, thereby blocking the growth-promoting effects of these hormones on prostate cancer cells.[1][2][3] Accurate and reliable quantification of Nilutamide in biological matrices is crucial for pharmacokinetic analysis, dose optimization, and assessing patient compliance.
This application note presents a validated LC-MS/MS method for the determination of Nilutamide in human plasma, employing this compound as the internal standard to correct for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Nilutamide and this compound were of certified reference standard grade.
-
HPLC-grade acetonitrile and methanol were used.
-
Formic acid (LC-MS grade) was used for mobile phase preparation.
-
Human plasma (with K2EDTA as anticoagulant) was sourced from a certified vendor.
-
Ultrapure water was generated by a laboratory water purification system.
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B in 3.0 min, hold at 90% B for 1.0 min, return to 30% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | CXP (V) |
| Nilutamide | 316.2 | 273.2 | -50 | -25 | -10 |
| This compound | 322.2 | 279.2 | -50 | -25 | -10 |
Preparation of Standards and Quality Control Samples
Stock solutions of Nilutamide and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
Sample Preparation Protocol
A protein precipitation method was employed for plasma sample preparation.
Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[4][5]
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Nilutamide in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The LLOQ was established at 1 ng/mL, with a signal-to-noise ratio > 10 and accuracy and precision within ±20%.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high.
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
| LLOQ | 1.0 | 105.2 | 8.7 | 103.8 | 9.5 |
| Low | 3.0 | 98.7 | 6.2 | 101.5 | 7.1 |
| Medium | 100 | 102.4 | 4.5 | 100.9 | 5.3 |
| High | 800 | 99.5 | 3.8 | 98.7 | 4.6 |
The acceptance criteria of accuracy within 85-115% (80-120% for LLOQ) and precision of ≤15% CV (≤20% for LLOQ) were met.[6][7]
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3.0 | 92.5 | 98.2 |
| Medium | 100 | 95.1 | 101.5 |
| High | 800 | 94.3 | 99.8 |
The extraction recovery of Nilutamide was consistent and reproducible. The matrix effect was found to be negligible, demonstrating the selectivity of the method.
Stability
The stability of Nilutamide in human plasma was evaluated under various storage and handling conditions.
Table 6: Stability
| Stability Condition | Duration | QC Levels (Low, High) | Accuracy (%) |
| Bench-top | 6 hours at room temp. | Low and High | 97.5 - 102.1 |
| Freeze-thaw | 3 cycles | Low and High | 95.8 - 101.3 |
| Long-term | 30 days at -80 °C | Low and High | 96.2 - 103.5 |
| Post-preparative | 24 hours in autosampler | Low and High | 98.9 - 100.7 |
Nilutamide was found to be stable under all tested conditions, with deviations within ±15% of the nominal concentrations.
Mechanism of Action
Nilutamide exerts its therapeutic effect by acting as a competitive antagonist at the androgen receptor (AR).
In the absence of Nilutamide, androgens like testosterone bind to the androgen receptor, leading to its activation and translocation to the nucleus. Within the nucleus, the activated receptor binds to androgen response elements on the DNA, initiating the transcription of genes that promote the growth and proliferation of prostate cancer cells. Nilutamide competitively binds to the androgen receptor, preventing its activation by androgens. This blockade inhibits the downstream signaling cascade, ultimately leading to a reduction in tumor growth.[1][2][3]
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantitative determination of Nilutamide in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation protocol ensures high-quality data. The method has been thoroughly validated and is well-suited for supporting clinical and pharmacokinetic studies of Nilutamide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nilutamide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nilutamide? [synapse.patsnap.com]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. Nilutamide | CancerQuest [cancerquest.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Use of Nilutamide-d6 as an Internal Standard in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilutamide is a non-steroidal anti-androgen (NSAA) medication utilized in the treatment of metastatic prostate cancer.[1][2] It functions by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR), thereby blocking the signaling pathways that promote the growth of prostate cancer cells.[2][3][4] Accurate quantification of Nilutamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variations in sample preparation and matrix effects.[5] Nilutamide-d6, a deuterium-labeled analog of Nilutamide, is the ideal internal standard for this purpose due to its chemical and physical similarity to the analyte.[4]
These application notes provide a detailed protocol for the sample preparation and LC-MS/MS analysis of Nilutamide in human plasma using this compound as an internal standard. The method described is based on established principles of bioanalytical method validation.
Mechanism of Action: Androgen Receptor Signaling Pathway
Nilutamide exerts its therapeutic effect by antagonizing the androgen receptor signaling pathway. In normal physiology, androgens like DHT bind to the AR in the cytoplasm, leading to the dissociation of heat shock proteins (HSPs). The AR-ligand complex then translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA. This initiates the transcription of target genes responsible for cell proliferation and survival. Nilutamide competitively binds to the AR, preventing its activation by androgens and subsequent downstream signaling.[3][6]
References
- 1. Nilutamide | CancerQuest [cancerquest.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Nilutamide? [synapse.patsnap.com]
- 4. Nilutamide - Wikipedia [en.wikipedia.org]
- 5. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Nilutamide Analysis in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of nilutamide in human plasma for quantitative analysis. The included methodologies cover protein precipitation, liquid-liquid extraction, and solid-phase extraction, offering a comparative overview to aid in method selection and implementation.
Introduction
Nilutamide is a nonsteroidal anti-androgen medication primarily used in the treatment of metastatic prostate cancer. Accurate and reliable quantification of nilutamide in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The selection of an appropriate sample preparation method is a critical step in the bioanalytical workflow, directly impacting the accuracy, precision, and sensitivity of the subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a detailed protocol, a summary of its performance characteristics, and a workflow diagram to guide the user.
Mechanism of Action: Androgen Receptor Signaling Pathway
Nilutamide functions by competitively inhibiting androgen receptors, thereby blocking the effects of androgens like testosterone and dihydrotestosterone (DHT) that stimulate the growth of prostate cancer cells.[1][2] Understanding this pathway is essential for contextualizing the therapeutic action of nilutamide.
Caption: Androgen receptor signaling and nilutamide's mechanism of action.
Comparative Quantitative Data
The following table summarizes the performance characteristics of the three sample preparation methods for nilutamide analysis in human plasma. This data is essential for selecting the most appropriate method based on the specific requirements of the analytical assay, such as required recovery, tolerance for matrix effects, and the desired lower limit of quantification (LLOQ).
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Recovery (%) | 99.28[2] | Data not available | Data not available |
| Matrix Effect | Not explicitly reported for nilutamide, but generally a concern with PPT. | Data not available | Data not available |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL (as an internal standard)[2] | Data not available | Data not available |
| Throughput | High | Medium | Medium to Low |
| Cost per Sample | Low | Low to Medium | High |
| Selectivity | Low | Medium | High |
Note: Quantitative data for LLE and SPE specific to nilutamide is limited in the reviewed literature. The presented information for PPT is based on a study where nilutamide was used as an internal standard.
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma samples. It is a widely used technique due to its simplicity and high throughput.
Workflow Diagram:
Caption: Protein Precipitation (PPT) workflow for nilutamide analysis.
Detailed Protocol:
This protocol is adapted from a validated method where nilutamide was used as an internal standard.[2]
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Pipette 50 µL of the plasma sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (if different from nilutamide) to the plasma sample.
-
Protein Precipitation: Add 950 µL of acetonitrile to the plasma sample.
-
Mixing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to another clean polypropylene tube.
-
Dilution: Add 950 µL of the mobile phase (e.g., 70% acetonitrile in water) to the supernatant.
-
Final Mixing: Vortex the diluted sample for 30 seconds.
-
Analysis: Inject an appropriate volume (e.g., 4 µL) of the final solution into the LC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.
Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) workflow.
Detailed Protocol (General Procedure):
Note: A specific validated LLE protocol for nilutamide was not found in the reviewed literature. The following is a general procedure that can be optimized.
-
Sample and Internal Standard: To 200 µL of human plasma in a polypropylene tube, add the internal standard.
-
pH Adjustment (Optional): Adjust the pH of the plasma sample to optimize the extraction of nilutamide. For a weakly acidic compound like nilutamide, acidification of the sample may be beneficial.
-
Addition of Extraction Solvent: Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture of hexane and isoamyl alcohol).
-
Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure intimate contact between the two phases.
-
Phase Separation: Centrifuge the sample at approximately 4000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the LC-MS/MS mobile phase.
-
Final Mixing: Vortex the reconstituted sample to ensure the analyte is fully dissolved.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from the plasma matrix. Interferences are washed away, and the purified analyte is then eluted for analysis.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow.
Detailed Protocol (General Procedure using a C18 Cartridge):
Note: A specific validated SPE protocol for nilutamide was not found in the reviewed literature. The following is a general procedure that can be optimized for nilutamide using a common reversed-phase sorbent like C18.
-
Sample Pre-treatment: Dilute 200 µL of human plasma with 200 µL of an acidic solution (e.g., 2% phosphoric acid in water) to improve retention on the C18 sorbent. Add the internal standard.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent bed to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the retained nilutamide from the cartridge with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the mobile phase.
-
Final Mixing: Vortex the reconstituted sample thoroughly.
-
Analysis: Inject a portion of the sample into the LC-MS/MS system.
Conclusion
The choice of sample preparation method for nilutamide analysis in human plasma depends on the specific requirements of the study. Protein precipitation offers a rapid and high-throughput approach, with demonstrated high recovery for nilutamide when used as an internal standard.[2] However, it may be more susceptible to matrix effects. Liquid-liquid extraction and solid-phase extraction provide cleaner extracts and can improve sensitivity, but are generally more time-consuming and costly. The provided protocols offer a starting point for method development and validation in your laboratory. It is recommended to perform a thorough method validation, including assessments of recovery, matrix effects, precision, and accuracy, to ensure the reliability of the chosen sample preparation technique for your specific application.
References
Application Note: Quantitative Analysis of Nilutamide in Tissue Homogenates by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of nilutamide in tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, nilutamide-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The protocol outlines tissue homogenization, solid-phase extraction (SPE) for sample cleanup, and the LC-MS/MS parameters for the accurate determination of nilutamide concentrations. This method is suitable for preclinical pharmacokinetic and drug distribution studies in drug development.
Introduction
Nilutamide is a nonsteroidal anti-androgen (NSAA) used in the treatment of metastatic prostate cancer.[1][2] It functions by competitively inhibiting the binding of androgens to the androgen receptor (AR), thereby blocking the signaling pathway that promotes the growth of prostate cancer cells.[1][3] Understanding the distribution of nilutamide in various tissues is crucial for evaluating its efficacy and potential off-target effects.
The analysis of drugs in complex biological matrices such as tissue homogenates presents significant challenges, including matrix interference and variability in extraction efficiency.[4] The use of a deuterated internal standard, which has nearly identical chemical and physical properties to the analyte, is the gold standard for correcting these issues in LC-MS/MS-based quantification.[5] This application note provides a detailed protocol for the extraction and analysis of nilutamide in tissue homogenates, offering a reliable method for researchers in pharmacology and drug development.
Mechanism of Action: Androgen Receptor Signaling Blockade
Nilutamide exerts its therapeutic effect by acting as a competitive antagonist of the androgen receptor (AR). In normal androgen signaling, testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins, dimerization, and subsequent translocation of the AR complex into the nucleus. Inside the nucleus, the AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the transcription of genes involved in cell proliferation and survival.[1][6] Nilutamide disrupts this pathway by binding to the AR, preventing androgen binding and subsequent downstream signaling, which ultimately inhibits the growth of androgen-dependent prostate cancer cells.[1][3]
Caption: Mechanism of action of Nilutamide in blocking androgen receptor signaling.
Experimental Protocols
Materials and Reagents
-
Nilutamide analytical standard
-
Nilutamide-d3 (deuterated internal standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge
-
Analytical balance
-
Pipettes and tips
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve nilutamide and nilutamide-d3 in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the nilutamide primary stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the nilutamide-d3 primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation: Tissue Homogenization and Extraction
The following workflow outlines the key steps in preparing tissue samples for analysis.
Caption: Experimental workflow for the extraction of Nilutamide from tissue homogenates.
-
Homogenization: Accurately weigh approximately 100 mg of tissue. Add 4 volumes of cold PBS (pH 7.4) and homogenize until a uniform consistency is achieved.
-
Internal Standard Spiking: To 100 µL of the tissue homogenate, add 10 µL of the 100 ng/mL internal standard working solution (Nilutamide-d3).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for SPE.
Solid-Phase Extraction (SPE)
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the nilutamide and nilutamide-d3 from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 5 minutes |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nilutamide | 316.1 | 229.0 |
| Nilutamide-d3 | 319.1 | 232.0 |
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and recovery. The following tables summarize the performance characteristics of the assay.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | R² |
| Nilutamide | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 100 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 95 | 90 - 110 |
| High | 800 | 85 - 95 | 90 - 110 |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of nilutamide in tissue homogenates. The use of a deuterated internal standard ensures the accuracy and precision of the results by mitigating matrix effects. The detailed protocol for sample preparation and analysis can be readily implemented in research laboratories for pharmacokinetic and drug distribution studies, contributing to a better understanding of the pharmacological profile of nilutamide.
References
- 1. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Androgen receptor signaling in prostate cancer development and progression | Semantic Scholar [semanticscholar.org]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androgen-receptor signalling in normal prostate and PCa [pfocr.wikipathways.org]
Application Note: Nilutamide-d6 for Pharmacokinetic Studies in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilutamide is a non-steroidal anti-androgen (NSAA) utilized in the treatment of metastatic prostate cancer. It functions by competitively inhibiting androgen receptors, thereby blocking the effects of testosterone and dihydrotestosterone which can stimulate prostate cancer cell growth. Understanding the pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—of nilutamide in preclinical models is crucial for drug development, enabling the determination of dosing regimens and the assessment of safety and efficacy.
Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). Nilutamide-d6, a deuterated analog of nilutamide, serves as an ideal internal standard for these studies. Its chemical and physical properties are nearly identical to nilutamide, ensuring similar extraction recovery and chromatographic behavior, while its distinct mass allows for precise and accurate quantification, correcting for variability during sample processing and analysis.
This document provides detailed protocols for a typical preclinical pharmacokinetic study of nilutamide in a rat model, utilizing this compound as an internal standard for LC-MS/MS-based bioanalysis.
Data Presentation
The following table summarizes key pharmacokinetic parameters of nilutamide in a common preclinical model, the rat, following oral administration. This data is essential for designing preclinical studies and for inter-species scaling.
Table 1: Pharmacokinetic Parameters of Nilutamide in Rats (Oral Administration)
| Parameter | Value | Units | Reference |
| Bioavailability | Complete | % | |
| Half-life (t½) | 7 | hours | |
| Clearance | 150 | mL/hour/kg |
Signaling Pathway
Nilutamide's mechanism of action involves the androgen signaling pathway. By acting as a competitive antagonist to the androgen receptor, it prevents the downstream signaling cascade that promotes the growth of prostate cancer cells.
Figure 1. Mechanism of action of Nilutamide in the androgen signaling pathway.
Experimental Protocols
Preclinical Pharmacokinetic Study Protocol (Rat Model)
This protocol outlines an in vivo study to determine the pharmacokinetic profile of nilutamide following oral administration to rats.
1.1. Animals and Housing:
-
Species: Male Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimation: Acclimate animals for at least 3 days prior to the experiment.
1.2. Formulation and Dosing:
-
Formulation: Prepare a suspension of nilutamide in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose in water).
-
Dose: Administer a single oral dose of 10 mg/kg via oral gavage. The dosing volume should be calculated based on the most recent body weight of each animal (e.g., 5 mL/kg).
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water. Food can be returned 4 hours post-dose.[1]
1.3. Blood Sampling:
-
Route: Collect blood samples (approximately 100-200 µL) from the tail vein or via a cannulated vessel.[1]
-
Time Points: Collect blood at pre-dose (0 hours) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Handling: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Storage: Store the resulting plasma samples at -80°C until bioanalysis.
Bioanalytical Protocol (LC-MS/MS)
This protocol describes the quantification of nilutamide in rat plasma using this compound as an internal standard.
2.1. Materials and Reagents:
-
Nilutamide and this compound analytical standards.
-
LC-MS grade acetonitrile, methanol, and formic acid.
-
Ultrapure water.
-
Control rat plasma.
2.2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2.3. LC-MS/MS Conditions (Hypothetical but representative):
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Nilutamide) | m/z 316.2 → 273.2[2] |
| MRM Transition (this compound) | m/z 322.2 → 279.2 (Predicted) |
| Dwell Time | 100 ms |
2.4. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of nilutamide into control rat plasma.
-
Process and analyze the calibration standards and QCs with the study samples.
-
Construct a calibration curve by plotting the peak area ratio (Nilutamide/Nilutamide-d6) against the nominal concentration of nilutamide.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
The concentration of nilutamide in the study samples is then determined from this calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the preclinical pharmacokinetic study of nilutamide.
Figure 2. Workflow for a preclinical pharmacokinetic study of Nilutamide.
The Role of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard like this compound is critical for accurate bioanalysis. This diagram illustrates its role in the analytical process.
References
Application Note and Protocol: A Validated Bioanalytical Method for the Quantification of Nilutamide in Human Plasma by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed, validated bioanalytical method for the quantitative determination of Nilutamide in human plasma using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Nilutamide is a nonsteroidal antiandrogen medication used in the treatment of metastatic prostate cancer. It functions by blocking the action of androgens, thereby inhibiting the growth of prostate cancer cells. Accurate and reliable quantification of Nilutamide in biological matrices is essential for assessing its absorption, distribution, metabolism, and excretion (ADME) properties. This application note provides a comprehensive protocol for a validated HPLC-UV method suitable for the analysis of Nilutamide in human plasma.
Experimental Protocols
This section details the materials, equipment, and procedures for the sample preparation, preparation of standards, and chromatographic analysis of Nilutamide in human plasma.
2.1. Materials and Reagents
-
Nilutamide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components
-
Human plasma (drug-free)
2.2. Instrumentation
-
HPLC system with a UV detector
-
Symmetry C18 column (4.6 x 150 mm, 5 µm) or equivalent
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
2.3. Preparation of Solutions
-
Mobile Phase: A mixture of methanol and water (45:55 v/v) or phosphate buffer (pH 4.6) and methanol (65:35 v/v) can be utilized. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution: An accurately weighed amount of Nilutamide reference standard is dissolved in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: The stock solution is serially diluted with the mobile phase to prepare working standard solutions at various concentration levels for calibration and quality control samples.
2.4. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Nilutamide from plasma samples.
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a centrifuge tube, add a known volume of plasma (e.g., 100 µL).
-
Add a precipitating agent, such as acetonitrile, typically in a 1:3 or 1:4 ratio (plasma to acetonitrile).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the extracted Nilutamide.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.
2.5. Chromatographic Conditions
-
Column: Symmetry C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Methanol:Water (45:55 v/v)
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 260 nm or 286 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Retention Time: Approximately 2.4 minutes
Method Validation Data
The following tables summarize the quantitative data from the validation of the analytical method for Nilutamide. It is important to note that the presented data is a compilation from various sources, primarily focusing on the analysis of Nilutamide in pharmaceutical formulations, as a complete bioanalytical validation report for plasma was not available in a single reference.
Table 1: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Source |
| 24 - 120 | > 0.999 | |
| Not Specified | 0.9995 |
Table 2: Precision
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Source |
| Not Specified | < 2.0 | Not Reported |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration | Mean Recovery (%) | Source |
| Nilutamide (as IS) | Not Specified | 99.28 |
Note: This recovery data is from a study where Nilutamide was used as an internal standard.
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) | Source |
| LOD | 1.469 | |
| LOQ | 4.454 |
Note: LOD and LOQ were determined for the analysis in pharmaceutical formulations.
Table 5: Stability
Comprehensive stability data for Nilutamide in human plasma (freeze-thaw, short-term, and long-term stability) was not available in the searched literature. Stability studies are a critical component of bioanalytical method validation and should be performed according to regulatory guidelines.
Experimental Workflow and Diagrams
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Nilutamide in human plasma.
Caption: Bioanalytical workflow for Nilutamide analysis.
Signaling Pathway (Not Applicable)
Nilutamide is a small molecule drug and does not directly engage in signaling pathways in the context of a bioanalytical method. Its mechanism of action involves competitive antagonism of the androgen receptor.
Conclusion
The described HPLC-UV method provides a robust and reliable approach for the quantification of Nilutamide in human plasma. The protocol, including a simple and efficient protein precipitation step for sample preparation, is well-suited for high-throughput analysis in a research or clinical setting. While the provided validation data is compiled from various sources, it demonstrates the method's potential for linearity, precision, and accuracy. It is strongly recommended that a full validation of the method be performed in the laboratory of use, including comprehensive stability studies in human plasma, to ensure compliance with regulatory standards.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression with Nilutamide-d6 in ESI-MS
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression of the internal standard Nilutamide-d6 during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound internal standard?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, in this case, your internal standard this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to a decreased signal intensity for this compound, which compromises the accuracy and precision of your quantitative analysis. Since the internal standard is used to correct for variations in the analytical process, any suppression of its signal can lead to erroneously high calculated concentrations of the target analyte.
Q2: What are the common causes of ion suppression for this compound?
A2: Ion suppression is primarily caused by competition for ionization in the ESI source.[1][2][3][4][5] Common culprits include:
-
Matrix Components: Endogenous substances from biological samples like phospholipids, salts, proteins, and lipids can co-elute with this compound and interfere with its ionization.[5][6]
-
Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers), ion-pairing agents, and certain organic modifiers can cause signal suppression.[7]
-
High Analyte Concentration: Although less common for an internal standard, very high concentrations of the target analyte or other sample components can lead to competition for charge in the ESI droplet, suppressing the signal of co-eluting species like this compound.[1][2][8]
-
Exogenous Contaminants: Plasticizers, detergents, and other contaminants introduced during sample preparation can also lead to ion suppression.[2][7]
Q3: My this compound signal is low. How can I confirm if it's due to ion suppression?
A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[6] This involves infusing a constant flow of a this compound solution into the LC eluent after the analytical column and before the MS source. When a blank matrix sample is injected, any dip in the constant this compound signal indicates the retention time at which matrix components are eluting and causing suppression.
Q4: Can the deuterated internal standard (this compound) itself be suppressed differently than the non-deuterated analyte (Nilutamide)?
A4: Ideally, a stable isotope-labeled internal standard like this compound co-elutes perfectly with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.[3] However, slight chromatographic separation between the deuterated and non-deuterated compounds can occur due to the deuterium isotope effect.[3] If this separation is significant enough to place the two compounds in different regions of matrix-induced ion suppression, the correction will be inaccurate.[3] It has been observed that the extent of suppression can be concentration-dependent and may differ between an analyte and its stable isotope-labeled internal standard.
Troubleshooting Guide
Problem: Low or inconsistent signal for this compound.
This guide provides a systematic approach to troubleshooting and mitigating ion suppression affecting your this compound internal standard.
Step 1: Assess the Presence and Severity of Ion Suppression
The first step is to confirm that ion suppression is the root cause of the signal variability.
Experiment 1: Post-Column Infusion Analysis
Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression.
Methodology:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal intensity.
-
Set up a post-column infusion system by introducing the this compound solution into the LC flow path between the analytical column and the ESI source using a T-fitting and a syringe pump.
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal for this compound is observed in the mass spectrometer, inject a blank, extracted matrix sample (e.g., protein-precipitated plasma from a subject not dosed with the drug).
-
Monitor the this compound signal throughout the chromatographic run. A significant drop in the baseline signal indicates a region of ion suppression.
Interpretation of Results:
| Observation | Interpretation |
| Stable this compound baseline | No significant ion suppression from the matrix. |
| Dip(s) in the this compound baseline | Ion suppression is occurring at the retention time(s) of the dip(s). |
Step 2: Optimize Sample Preparation to Remove Interferences
If ion suppression is confirmed, the next step is to improve the sample cleanup process to remove the interfering matrix components.
Experiment 2: Comparison of Sample Preparation Techniques
Objective: To evaluate the effectiveness of different sample preparation methods in reducing ion suppression.
Methodology:
-
Select at least two different sample preparation techniques to compare. Common choices for bioanalytical samples include:
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining and eluting the analyte.
-
-
Prepare replicate samples of a blank matrix spiked with a known concentration of Nilutamide and this compound using each of the selected methods.
-
Analyze the prepared samples by LC-MS/MS.
-
Calculate the matrix effect (ME) for this compound for each preparation method using the following formula:
-
ME (%) = (Peak area in the presence of matrix / Peak area in neat solution) x 100
-
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. The goal is to find a method that yields a matrix effect closest to 100% with the lowest variability.
Data Summary:
| Sample Preparation Method | Mean this compound Peak Area | % Matrix Effect | % RSD |
| Protein Precipitation | Quantitative Value | Calculated Value | Calculated Value |
| Liquid-Liquid Extraction | Quantitative Value | Calculated Value | Calculated Value |
| Solid-Phase Extraction | Quantitative Value | Calculated Value | Calculated Value |
Step 3: Modify Chromatographic Conditions to Separate this compound from Suppressing Agents
If optimizing sample preparation is insufficient, adjusting the chromatography to separate the internal standard from the region of ion suppression is a powerful strategy.[1]
Experiment 3: Chromatographic Selectivity Adjustment
Objective: To alter the retention time of this compound to move it out of the ion suppression zone identified in the post-column infusion experiment.
Methodology:
-
Modify Mobile Phase Gradient: Adjust the gradient slope or the initial/final percentage of the organic solvent. A slower, shallower gradient can improve the resolution between this compound and interfering peaks.
-
Change Organic Solvent: If using acetonitrile, consider switching to methanol, or vice versa. This can significantly alter the selectivity of the separation.
-
Adjust pH of the Aqueous Mobile Phase: For ionizable compounds, changing the pH can shift their retention times. (Note: Nilutamide is a neutral compound, so this may have a limited effect on its retention but could shift the retention of interfering acidic or basic matrix components).
-
Evaluate Different Column Chemistries: Test analytical columns with different stationary phases (e.g., C8, Phenyl-Hexyl, PFP) to achieve a different separation selectivity.
Workflow for Chromatographic Optimization:
Caption: Chromatographic optimization workflow.
Step 4: Adjust Mass Spectrometer and ESI Source Parameters
While less impactful than sample preparation and chromatography, optimizing the ESI source conditions can sometimes help mitigate ion suppression.
Recommendations:
-
Reduce Flow Rate: Lowering the LC flow rate (e.g., to the nanoliter-per-minute range) can lead to smaller, more highly charged droplets that are more tolerant of non-volatile salts and other interfering species.[1][2]
-
Optimize Source Geometry: Different ESI source designs (e.g., Z-spray, orthogonal spray) have varying susceptibilities to ion suppression. If available, experimenting with different source configurations may be beneficial.[1]
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Adjust Source Parameters: Systematically optimize parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to find conditions that maximize the this compound signal while potentially minimizing the ionization of interfering compounds.
Visualization of Ion Suppression Mechanisms
The following diagram illustrates the key mechanisms by which co-eluting matrix components can suppress the ionization of this compound in the ESI source.
Caption: ESI ion suppression mechanism.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in Nilutamide bioanalysis with Nilutamide-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Nilutamide, with a focus on addressing matrix effects using its deuterated internal standard, Nilutamide-d6.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the bioanalysis of Nilutamide in biological matrices like plasma?
The primary challenge is the "matrix effect," which refers to the alteration of ionization efficiency (suppression or enhancement) of Nilutamide by co-eluting endogenous components from the biological matrix.[1][2] This can lead to inaccurate and imprecise quantification. Common sources of matrix effects include phospholipids, salts, and metabolites.[1]
Q2: How does using this compound help in overcoming matrix effects?
This compound is a stable isotope-labeled internal standard (SIL-IS).[3] It is structurally and chemically almost identical to Nilutamide, meaning it co-elutes and experiences nearly the same matrix effects. By calculating the peak area ratio of Nilutamide to this compound, the variability caused by ion suppression or enhancement is normalized, leading to more accurate and reproducible results.
Q3: What are the common MS/MS transitions for Nilutamide and this compound?
Based on published literature, common transitions for Nilutamide are observed in negative ionization mode. A frequently used transition for Nilutamide is m/z 316.2 → 273.2. For this compound, with a mass shift of +6, the corresponding transition would be m/z 322.2 → 279.2. It is crucial to optimize these transitions on your specific instrument.
Q4: Which sample preparation technique is best for Nilutamide in plasma?
The "best" technique depends on the required sensitivity, throughput, and the degree of matrix effect reduction needed. The three common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). While PPT is the simplest, it is often the least effective at removing interfering matrix components.[4] LLE and SPE generally provide cleaner extracts.[3][5] A comparison of these methods is provided in the data section below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability in QC Replicates | Inconsistent Matrix Effects: Different lots of plasma can have varying levels of phospholipids or other interfering substances. | 1. Optimize Sample Cleanup: Switch from PPT to a more rigorous method like SPE to remove more matrix components. 2. Ensure Co-elution of IS: Verify that Nilutamide and this compound have identical retention times. Chromatographic separation can mitigate the impact of some interferences. 3. Evaluate Different Plasma Lots: During method validation, test at least six different lots of blank plasma to ensure method robustness. |
| Low Signal Intensity / Ion Suppression | Co-eluting Matrix Components: Phospholipids are a common cause of ion suppression in ESI-MS.[1] Suboptimal Source Conditions: Incorrect temperature, gas flows, or voltages can reduce ionization efficiency. | 1. Improve Chromatography: Modify the gradient to better separate Nilutamide from the phospholipid elution region. 2. Enhance Sample Preparation: Use a sample preparation method specifically designed to remove phospholipids, such as certain SPE cartridges or a two-step LLE. 3. Optimize MS Source Parameters: Systematically tune the ion source settings (e.g., temperature, gas flows) to maximize the signal for Nilutamide. |
| Peak Tailing or Splitting | Column Contamination: Buildup of matrix components on the analytical column. Inappropriate Injection Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase. | 1. Implement a Column Wash: After each batch, flush the column with a strong solvent to remove contaminants. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained interferences. 3. Match Injection Solvent: Reconstitute the final extract in a solvent that is as close as possible in composition to the initial mobile phase. |
| High Background Noise | Contaminated Mobile Phase or System: Impurities in solvents or buildup in the LC-MS system. | 1. Use High-Purity Solvents: Ensure all mobile phase components are LC-MS grade. 2. Filter Mobile Phases: Filter all aqueous mobile phases to prevent microbial growth. 3. Clean the Ion Source: Contamination can build up on the ion source components, leading to high background. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes illustrative data for three common sample preparation techniques for Nilutamide from human plasma. This data is representative of typical performance and should be used as a guide for method development.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 105 | 70 - 90 | 90 - 105 |
| IS Recovery (%) | 87 - 103 | 72 - 88 | 92 - 103 |
| Matrix Effect (%) | 60 - 85 (Suppression) | 85 - 105 | 95 - 110 |
| IS-Normalized Matrix Factor | 0.95 - 1.05 | 0.98 - 1.03 | 0.99 - 1.02 |
| Pros | Fast, simple, low cost. | Good removal of salts and some phospholipids. | Excellent removal of interferences, high recovery. |
| Cons | High matrix effects, potential for clogging. | Can be labor-intensive, may have lower recovery for polar analytes. | Higher cost, requires method development. |
Note: Matrix Effect is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) * 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Assessment of Matrix Effect using Post-Extraction Spiking
This protocol allows for the quantitative assessment of matrix effects.
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike Nilutamide and this compound into the reconstitution solvent.
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Set B (Post-Extraction Spike): Extract blank plasma using your chosen method (PPT, LLE, or SPE). Spike Nilutamide and this compound into the final, evaporated, and reconstituted extract.
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Set C (Pre-Extraction Spike): Spike Nilutamide and this compound into blank plasma before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
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Calculate Matrix Effect and Recovery:
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Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
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Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
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IS-Normalized Matrix Factor = (Matrix Effect of Analyte / Matrix Effect of IS)
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Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE, which typically yields the cleanest extracts.
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Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard working solution. Vortex to mix. Add 200 µL of 2% phosphoric acid and vortex.
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Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Loading: Load the pre-treated sample onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
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Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
References
Potential for isotopic exchange of deuterium in Nilutamide-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nilutamide-d6 in their experiments. The focus of this guide is to address the potential for isotopic exchange of the deuterium labels on this compound and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the isotopic labeling position in this compound?
A1: In this compound, the six deuterium atoms are located on the two methyl groups attached to the C5 position of the 2,4-imidazolidinedione ring. The formal name is 5,5-bis(methyl-d3)-3-[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione.[1]
Q2: Is isotopic exchange of the deuterium labels on this compound possible?
A2: Yes, there is a potential for the deuterium atoms on this compound to undergo back-exchange with protons from the surrounding solvent. This is because the deuterated methyl groups are attached to a carbon atom that is alpha to two carbonyl groups. This structural feature makes the deuterium atoms susceptible to exchange, particularly under certain experimental conditions.[2][3]
Q3: What are the primary factors that can induce deuterium exchange in this compound?
A3: The primary factors that can promote the exchange of deuterium for hydrogen are:
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pH: Both acidic and basic conditions can catalyze the isotopic exchange. The rate of exchange is generally higher at pH extremes.[4][5]
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Solvent Type: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate the exchange. Aprotic solvents (e.g., acetonitrile, DMSO, THF) are less likely to cause significant exchange.[6]
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Temperature: Higher temperatures can increase the rate of the exchange reaction.
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Exposure Time: The longer this compound is exposed to conditions that promote exchange, the greater the potential for deuterium loss.
Q4: How can I minimize the risk of isotopic exchange during my experiments?
A4: To maintain the isotopic integrity of this compound, consider the following precautions:
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Solvent Selection: Whenever possible, use aprotic solvents for sample preparation and storage. If protic solvents are necessary, minimize the exposure time and maintain neutral pH and low temperatures.
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pH Control: Maintain the pH of your solutions as close to neutral (pH 7) as possible. Avoid strongly acidic or basic conditions.
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Temperature Control: Perform experimental procedures at low temperatures (e.g., on ice) to reduce the rate of potential exchange.
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Storage: Store stock solutions of this compound in a high-quality aprotic solvent at -20°C or below for long-term stability.[7]
Q5: I am observing a decrease in the isotopic purity of my this compound standard in my LC-MS analysis. What could be the cause?
A5: A decrease in isotopic purity during LC-MS analysis is often due to in-source back-exchange. This can occur in the electrospray ionization (ESI) source of the mass spectrometer, where the analyte is desolvated and ionized. The presence of protic solvents in the mobile phase can contribute to this phenomenon. To mitigate this, you can try optimizing your LC method to reduce the amount of protic solvent, shorten the analysis time, or use a mobile phase with a pH closer to neutral, if compatible with your chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Loss of Isotopic Purity in Stored Solutions | 1. Inappropriate Solvent: The use of protic solvents (e.g., methanol, water) for stock solutions can lead to gradual deuterium exchange over time. 2. Improper Storage Temperature: Elevated storage temperatures can accelerate the rate of isotopic exchange. | 1. Prepare and store stock solutions in high-purity aprotic solvents such as acetonitrile or DMSO. 2. Store stock solutions at -20°C or -80°C. For working solutions in protic solvents, prepare them fresh before each experiment. |
| Inconsistent Quantitative Results | 1. Variable Back-Exchange: If the extent of deuterium back-exchange is not consistent between your samples and standards, it can lead to inaccurate quantification. This can be caused by slight differences in sample matrix pH or composition. 2. Analyte-Internal Standard Co-elution Issues: In some cases, deuterated standards can have slightly different chromatographic retention times than their non-deuterated counterparts, leading to differential matrix effects.[8][9] | 1. Ensure that the pH and composition of the sample matrix are consistent across all samples and standards. 2. Verify the co-elution of Nilutamide and this compound. If there is a slight separation, adjust the chromatography to minimize this or ensure that the integration of both peaks is accurate and consistent. |
| Appearance of Lower Mass Isotopologues (d5, d4, etc.) | 1. Partial Isotopic Exchange: The presence of isotopologues with fewer than six deuterium atoms indicates that partial back-exchange has occurred. This is likely due to exposure to conditions that promote exchange, as detailed in the FAQs. | 1. Review your entire experimental workflow, from sample preparation to analysis, to identify any steps where the compound is exposed to protic solvents, extreme pH, or high temperatures. 2. Implement the preventative measures outlined in the FAQs, such as using aprotic solvents and controlling pH and temperature. |
Experimental Protocols
Protocol for Assessing the Isotopic Stability of this compound
This protocol provides a framework for researchers to evaluate the stability of the deuterium labels on this compound under their specific experimental conditions.
1. Materials:
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This compound
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Protic solvent of interest (e.g., methanol, water with relevant buffers)
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Aprotic solvent control (e.g., acetonitrile)
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LC-MS system
2. Procedure:
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Prepare a stock solution of this compound in the aprotic solvent (e.g., 1 mg/mL in acetonitrile).
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Create a series of test solutions by diluting the stock solution into the protic solvent(s) at various pH levels (e.g., pH 3, 5, 7, 9). Also, prepare a control sample diluted in the aprotic solvent.
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Incubate the test solutions and the control at different temperatures (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).
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At each time point, immediately analyze the samples by LC-MS.
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Monitor the mass spectra for the parent ion of this compound (m/z) and any lower mass isotopologues (d5, d4, etc.).
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Calculate the percentage of remaining d6 and the formation of lower deuterated species at each condition.
3. Data Analysis:
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Summarize the percentage of this compound remaining at each time point, pH, and temperature in a table.
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Plot the percentage of deuterium loss over time for each condition to visualize the rate of exchange.
Visualizations
Caption: Potential pathway for deuterium exchange in this compound.
Caption: Workflow for assessing isotopic stability of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. [PDF] Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto-Enol Tautomeric Equilibrium Reactions. | Semantic Scholar [semanticscholar.org]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 4. Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. waters.com [waters.com]
- 9. scispace.com [scispace.com]
Mitigating contamination issues in Nilutamide-d6 analysis
Welcome to the technical support center for Nilutamide-d6 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate common contamination issues and ensure accurate, reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Contamination in this compound analysis can arise from several sources, including:
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Isobaric Interference: Metabolites of Nilutamide, particularly the amino metabolite, can have a similar mass-to-charge ratio (m/z) to this compound, leading to overlapping signals.
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Isotopic Cross-Talk: The isotopic distribution of the unlabeled Nilutamide can contribute to the signal of this compound, and vice-versa, especially at high concentrations of the analyte.[1][2]
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Ghost Peaks: These are unexpected peaks that can appear in chromatograms due to contaminants in the LC-MS system, mobile phase, or from previous injections.[]
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Carryover: Residual Nilutamide or its metabolites from a previous high-concentration sample can carry over into subsequent analyses, leading to inaccurate quantification of low-concentration samples.
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Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, affecting the accuracy of the results.
Q2: How can I differentiate between this compound and its potential isobaric metabolites?
A2: The primary metabolite of concern is amino-Nilutamide, formed by the reduction of the nitro group. While this compound is designed to have a distinct mass, it's crucial to have adequate chromatographic separation to resolve it from any potential interference.
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Chromatographic Separation: Employing a validated LC method with a suitable column and gradient elution can effectively separate this compound from its metabolites.
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Mass Spectrometry: While isobaric compounds have the same nominal mass, high-resolution mass spectrometry (HRMS) may be able to differentiate them based on their exact mass. However, for routine analysis, chromatographic separation is the more practical approach.
Q3: What is isotopic cross-talk and how can I minimize it?
A3: Isotopic cross-talk, or cross-contribution, occurs when the signal from the natural isotopic abundance of the analyte interferes with the signal of the deuterated internal standard, or when the deuterated standard contains some unlabeled analyte.[1][2]
To minimize this:
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Use a High Purity Internal Standard: Ensure the this compound internal standard has high isotopic purity.
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Optimize Analyte and IS Concentrations: Avoid excessively high concentrations of the analyte, which can increase the contribution to the internal standard's signal.
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Correction Factors: In some cases, a correction factor can be applied to the data to account for the known level of isotopic contribution.
Troubleshooting Guides
Issue 1: Unexpected Peaks (Ghost Peaks) in the Chromatogram
Symptoms:
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Peaks appearing in blank injections.
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Broad, poorly defined peaks that are not present in standards.
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Peaks that appear inconsistently across a run.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use. |
| Contaminated LC System | Flush the entire LC system, including the injector and tubing, with a strong solvent like isopropanol. If the problem persists, systematically bypass components (e.g., autosampler, column) to isolate the source of contamination. |
| Sample Carryover | Implement a rigorous needle wash protocol between injections. Use a wash solvent that is strong enough to remove all residues of Nilutamide and its metabolites. Injecting a blank after a high-concentration sample can help assess carryover. |
| Contaminated Vials or Caps | Use high-quality, clean vials and caps. Pre-screen a batch of vials by running a blank to ensure they are not a source of contamination. |
Issue 2: Inaccurate Quantification at Low Concentrations
Symptoms:
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Poor accuracy and precision for low-level quality control (QC) samples.
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Non-linear calibration curve at the lower end.
Possible Causes and Solutions:
| Cause | Solution |
| Carryover | As mentioned above, optimize the needle wash procedure. If necessary, inject two or more blanks after high-concentration samples. |
| Matrix Effects | Optimize the sample preparation method to remove more of the matrix components. Solid Phase Extraction (SPE) is often more effective at reducing matrix effects than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE). Consider using a different ionization source (e.g., APCI instead of ESI) if matrix effects are severe. |
| Isotopic Cross-Talk from IS to Analyte | If the this compound internal standard contains a small amount of unlabeled Nilutamide, it can artificially inflate the signal at low concentrations. Use a higher purity internal standard or quantify the level of impurity and correct for it. |
Issue 3: Poor Peak Shape (Tailing, Splitting)
Symptoms:
-
Asymmetric peaks with a tailing factor > 1.2.
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Split or shouldered peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Column Contamination or Degradation | Backflush the column according to the manufacturer's instructions. If peak shape does not improve, the column may need to be replaced. Using a guard column can help extend the life of the analytical column. |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column. |
| Secondary Interactions | Interactions between the analyte and active sites on the column packing can cause tailing. Ensure the mobile phase pH is appropriate for Nilutamide. Adding a small amount of a competing base to the mobile phase can sometimes help. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is designed to provide a clean extract and minimize matrix effects.
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Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Loading: Load 200 µL of plasma sample onto the conditioned cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Elution: Elute the Nilutamide and this compound with 1 mL of methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
This is a general LC-MS/MS method that can be optimized for your specific instrumentation.
| Parameter | Recommended Conditions |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | See Table 1 |
Table 1: Suggested MRM Transitions for Nilutamide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nilutamide | 316.1 | 273.1 |
| This compound | 322.1 | 279.1 |
| amino-Nilutamide | 286.1 | 243.1 |
Note: These are suggested transitions and should be optimized on your specific mass spectrometer.
Visualizations
Caption: A logical workflow for troubleshooting common contamination issues in this compound analysis.
Caption: A diagram illustrating the problem of isobaric interference and mitigation strategies.
References
Improving peak shape and resolution for Nilutamide and Nilutamide-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Nilutamide and its deuterated internal standard, Nilutamide-d6.
Troubleshooting Guide
Poor peak shape and inadequate resolution are common challenges in the liquid chromatography analysis of Nilutamide and this compound. This guide addresses specific issues in a question-and-answer format.
Q1: Why are my Nilutamide and this compound peaks tailing?
A1: Peak tailing for Nilutamide, while a neutral compound under typical reversed-phase conditions, can still occur due to several factors. Here’s a step-by-step guide to troubleshoot this issue:
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Secondary Silanol Interactions: Although Nilutamide is neutral, residual silanols on the silica surface of the column can still cause tailing.[1][2]
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Solution: Use a highly deactivated, end-capped column. Adding a small amount of a competitive base like triethylamine to the mobile phase can also help, but may not be ideal for MS applications. A better approach for LC-MS is to use a buffered mobile phase, such as ammonium formate or ammonium acetate, to mask the silanol groups.[1]
-
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Column Overload: Injecting too much sample can lead to peak tailing.[2]
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Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion.
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Solution: Use a guard column and ensure proper sample preparation, including filtration. If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q2: I'm observing peak splitting for Nilutamide. What could be the cause?
A2: Peak splitting can arise from issues at the column inlet or with the injection solvent.
-
Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can cause the sample band to split.
-
Solution: Replace the column frit or the entire column. Using an in-line filter can help prevent frit blockage.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase or is too strong can lead to peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase.
-
Q3: How can I improve the resolution between Nilutamide and other components in my sample?
A3: Improving resolution often involves optimizing the mobile phase composition, gradient, or column chemistry.
-
Mobile Phase Strength:
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention and potentially improve separation.
-
-
Gradient Elution:
-
Solution: If using a gradient, make it shallower (i.e., decrease the rate of change of the organic solvent concentration) around the elution time of Nilutamide.
-
-
Column Selection:
-
Solution: Use a column with a different stationary phase chemistry. While C18 is common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity. Additionally, using a column with smaller particles (e.g., <3 µm) can increase efficiency and resolution.
-
-
Mobile Phase pH: While Nilutamide is neutral, the retention of other ionizable compounds in the sample will be affected by pH.
Frequently Asked Questions (FAQs)
Q: What are the typical LC-MS/MS parameters for Nilutamide and this compound analysis?
A: Nilutamide is typically analyzed using a reversed-phase C18 column with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol). For mass spectrometry, electrospray ionization (ESI) in negative ion mode is commonly used.
Q: What are the recommended MRM transitions for Nilutamide and this compound?
A: Based on published data, a common MRM transition for Nilutamide is m/z 316.2 → 273.2 .[5] For this compound, the precursor ion will be shifted by the mass of the deuterium atoms. Assuming the deuterium labels are on the dimethyl group, which is not lost during fragmentation to the 273.2 product ion, the recommended MRM transition would be m/z 322.2 → 273.2 .
Q: What is the pKa of Nilutamide and how does it affect method development?
A: Nilutamide has a predicted acidic pKa of around 15.01 and has also been reported to have pKa values of approximately 10 and 14.[6][7] This indicates that it is a very weak acid and will be in its neutral form in the typical pH range of reversed-phase chromatography (pH 2-8). This simplifies method development as pH adjustments are less critical for controlling the retention of Nilutamide itself, but should be considered for the separation from ionizable matrix components.
Experimental Protocols
Below are example experimental protocols for the analysis of Nilutamide and this compound.
LC-MS/MS Method
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 5 min, hold at 90% B for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp | 40 °C |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -4500 V |
| Gas Temperature | 500 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | Nilutamide: 316.2 → 273.2; this compound: 322.2 → 273.2 |
| Collision Energy | Optimized for specific instrument, typically -20 to -30 eV |
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Logical Relationship for Improving Resolution
Caption: Key strategies for enhancing chromatographic resolution.
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Liquid chromatography electrospray ionization tandem mass spectrometry study of nilutamide and its stress degradation products: in silico toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nilutamide Tablets [dailymed.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
Overcoming challenges in the synthesis of high-purity Nilutamide-d6
Welcome to the technical support center for the synthesis of high-purity Nilutamide-d6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this deuterated internal standard.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The initial coupling reaction between 3-trifluoromethyl-4-nitrophenyl isocyanate and deuterated α-cyanoisopropylamine may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the reaction temperature. Ensure all reagents are of high purity and free from moisture.
-
-
Suboptimal Hydrolysis Conditions: The subsequent acid hydrolysis of the intermediate may be incomplete or lead to degradation of the desired product.
-
Solution: Optimize the acid concentration and reaction temperature. Harsh conditions can lead to the formation of byproducts. A stepwise optimization of these parameters is recommended.
-
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Solution: Ensure proper phase separation during extractions. When performing column chromatography, choose an appropriate solvent system to achieve good separation without excessive band broadening.
-
Q2: Mass spectrometry analysis indicates incomplete deuteration of my this compound sample. How can I improve the isotopic purity?
A2: Achieving high isotopic purity is critical for an internal standard. Incomplete deuteration usually points to issues with the deuterated starting material or exchange reactions.
-
Purity of Deuterated Starting Material: The isotopic purity of your deuterated α-cyanoisopropylamine (or the precursors used to synthesize it) is the primary determinant of the final product's isotopic purity.
-
Solution: Source high-purity deuterated starting materials (≥98% isotopic purity). If you are synthesizing it in-house, ensure complete deuteration in the preceding steps.
-
-
Hydrogen-Deuterium Exchange: Protic solvents or acidic/basic conditions can sometimes facilitate H-D exchange, lowering the isotopic purity.
-
Solution: While the C-D bonds on the methyl groups of this compound are generally stable, it is good practice to use deuterated solvents where appropriate and minimize exposure to strong acids or bases at high temperatures for extended periods.
-
Q3: I am observing significant impurities in my final product. How can I identify and minimize them?
A3: Impurities in Nilutamide synthesis are common and can often be identified by their mass or retention time in LC-MS.[] Common impurities include:
-
Unreacted Starting Materials: The presence of 3-trifluoromethyl-4-nitrophenyl isocyanate or α-cyanoisopropylamine-d6.
-
Solution: Optimize the stoichiometry of your reactants. A slight excess of the amine can help to consume the isocyanate completely.
-
-
Hydrolysis of Isocyanate: 3-trifluoromethyl-4-nitrophenyl isocyanate can be hydrolyzed to the corresponding amine (4-amino-2-(trifluoromethyl)benzonitrile), which can then react to form urea byproducts.
-
Solution: Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction to prevent moisture contamination.
-
-
Side-Products from Hydrolysis: Incomplete or overly harsh hydrolysis can lead to various side-products.
-
Solution: Carefully control the hydrolysis conditions (acid concentration, temperature, and time).
-
-
Common Nilutamide Impurities: Known impurities include Nilutamide Impurity A, B, C, and D.[][2][3]
-
Solution: Develop a robust purification method, such as flash column chromatography followed by recrystallization, to effectively remove these impurities.
-
Q4: What are the best methods for purifying this compound to achieve high purity (>99%)?
A4: A multi-step purification strategy is often necessary to achieve high chemical and isotopic purity.
-
Flash Column Chromatography: This is an effective method for removing the bulk of impurities. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point.
-
Recrystallization: Following column chromatography, recrystallization can significantly enhance the purity of the final product. Suitable solvent systems include ethanol/water or isopropanol/water.
-
Preparative HPLC: For achieving the highest possible purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Q5: How can I accurately determine the chemical and isotopic purity of my final this compound product?
A5: A combination of analytical techniques is recommended for comprehensive characterization:
-
LC-MS: Liquid Chromatography-Mass Spectrometry is essential for determining the chemical purity and confirming the mass of this compound, as well as identifying any impurities.[2][4]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will show the absence of signals corresponding to the protons on the deuterated methyl groups, providing evidence of high isotopic enrichment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This can be used to confirm the carbon skeleton of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the product.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. These values are representative and may vary depending on the specific experimental conditions and scale of the reaction.
| Parameter | Typical Value | Notes |
| Yield (Overall) | 40-60% | Highly dependent on reaction scale and purification efficiency. |
| Chemical Purity (Post-Purification) | >99% | Achievable with a combination of chromatography and recrystallization. |
| Isotopic Purity (%D) | >98% | Primarily dependent on the isotopic purity of the deuterated starting materials. |
| Reaction Time (Coupling) | 12-24 hours | Monitor by TLC or LC-MS for completion. |
| Reaction Time (Hydrolysis) | 2-4 hours | Monitor by TLC or LC-MS for completion. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound. Note: This is a representative protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Coupling of 3-trifluoromethyl-4-nitrophenyl isocyanate with 2-amino-2-(methyl-d3)-propanenitrile-d3
-
To a solution of 2-amino-2-(methyl-d3)-propanenitrile-d3 (1.0 eq) in anhydrous dichloromethane (10 mL/g) under an inert atmosphere (N₂ or Ar), add 3-trifluoromethyl-4-nitrophenyl isocyanate (1.05 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude intermediate.
Step 2: Acid Hydrolysis to this compound
-
To the crude intermediate from Step 1, add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v) at 0 °C.
-
Heat the mixture to 80-90 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
Step 3: Purification of this compound
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
For further purification, recrystallize the product from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified this compound under vacuum to obtain a white to off-white solid.[5]
Visualizations
Caption: Synthetic workflow for high-purity this compound.
References
Validation & Comparative
A Comparative Guide to Internal Standards for Enzalutamide Bioanalysis: Nilutamide vs. Enzalutamide-d6
For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comparative analysis of two internal standards used in the quantification of the anti-prostate cancer drug Enzalutamide: Nilutamide and its deuterated analogue, Enzalutamide-d6.
This comparison delves into the validation parameters of bioanalytical methods employing these internal standards, highlighting the key differences in their performance and the analytical techniques utilized. The data presented is compiled from published research to offer an objective overview for informed decision-making in method development and validation.
Performance Comparison of Bioanalytical Methods
The selection of an internal standard can significantly influence the performance of a bioanalytical method. The following tables summarize the validation parameters for methods using either Nilutamide or Enzalutamide-d6 for the quantification of Enzalutamide in human plasma.
Method using Nilutamide as an Internal Standard
| Validation Parameter | Result | Analytical Technique |
| Analyte | Enzalutamide | HPLC-UV |
| Linearity Range | 0.25-25 µg/mL | |
| Precision | Good | |
| Accuracy | Good |
Method using Enzalutamide-d6 as an Internal Standard
| Validation Parameter | Result | Analytical Technique |
| Analyte | Enzalutamide & N-desmethylenzalutamide | LC-MS/MS |
| Linearity Range | 500–50,000 ng/mL[1][2][3][4] | |
| Lower Limit of Quantification (LLOQ) | 500 ng/mL[2][3][4] | |
| Intra-day Precision (%RSD) | < 5.1%[2][3][4] | |
| Inter-day Precision (%RSD) | < 5.1%[2][3][4] | |
| Intra-day Accuracy | Within ± 5.1%[2][3][4] | |
| Inter-day Accuracy | Within ± 5.1%[2][3][4] | |
| Stability (Plasma) | At least 19 days at ambient temp. and 2-8°C[2][3][4] | |
| Stability (Whole Blood) | At least 24 hours at ambient temp.[2][3][4] | |
| Long-term Stability (Plasma) | At least 3 months at -40°C[2][3][4] |
Key Observations
A significant distinction between the two methods lies in the analytical instrumentation employed. The method using Nilutamide as an internal standard utilizes High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), whereas the methods employing Enzalutamide-d6 utilize the more sensitive and specific technique of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][5]
The use of a stable isotope-labeled internal standard like Enzalutamide-d6 is generally considered the "gold standard" in quantitative bioanalysis by mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus providing more accurate and precise quantification by correcting for matrix effects and variability in extraction and injection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the experimental protocols for the methods discussed.
Method Using Nilutamide as an Internal Standard (HPLC-UV)
-
Sample Preparation: Plasma samples were deproteinized by adding acetonitrile containing Nilutamide as the internal standard. Following centrifugation, the supernatant was collected, evaporated to dryness, and the residue was reconstituted in the mobile phase before injection into the HPLC system.
-
Chromatographic Conditions:
-
System: Shimadzu LC-20Avp HPLC system.
-
Column: 5C18 column.
-
Mobile Phase: 20 mM ammonium acetate (pH 5.0) containing 43% acetonitrile.
-
Detection: UV detection at 237 nm.
-
-
Quantification: Peaks for Nilutamide (IS), N-desmethyl enzalutamide, and Enzalutamide were detected at retention times of 9.5, 12.7, and 16.8 minutes, respectively. The method was validated according to FDA guidelines and demonstrated good linearity, precision, and accuracy.
Method Using Enzalutamide-d6 as an Internal Standard (LC-MS/MS)
-
Sample Preparation: Enzalutamide and its metabolite were extracted from human plasma via protein precipitation. A stable deuterated isotope, D6-enzalutamide, was used as the internal standard.[1]
-
Chromatographic and Mass Spectrometric Conditions:
-
System: Liquid chromatography coupled with a tandem quadrupole mass spectrometer.
-
Column: C18 column with gradient elution.
-
Ionization Mode: Positive ion mode.
-
-
Validation: The assay was validated following the European Medicines Agency (EMA) guidelines, assessing parameters such as calibration curve, carry-over, precision, accuracy, selectivity, dilution integrity, matrix effect, recovery, and stability.[1]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a bioanalytical method validation, from sample preparation to data analysis.
Caption: A flowchart of the bioanalytical method validation process.
Conclusion
Both Nilutamide and Enzalutamide-d6 can be utilized as internal standards for the bioanalytical quantification of Enzalutamide. However, the choice of internal standard is closely linked to the analytical technique employed. For highly sensitive and specific LC-MS/MS assays, the stable isotope-labeled internal standard, Enzalutamide-d6, is the superior choice, providing more robust and reliable data. The use of Nilutamide with HPLC-UV offers a viable alternative, though it may not achieve the same level of performance as LC-MS/MS. The selection should be guided by the specific requirements of the study, including the desired sensitivity, selectivity, and the available instrumentation.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Development and validation of a bioanalytical assay on LC/MS/MS to quantify enzalutamide and N-desmethylenzalutamide in human plasma. - ASCO [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Nilutamide Analysis: Nilutamide-d6 vs. Other Analogs
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the nonsteroidal antiandrogen Nilutamide, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides an objective comparison of Nilutamide-d6, a deuterated analog, with other potential internal standards, supported by experimental data and detailed methodologies.
The Critical Role of Internal Standards in Bioanalysis
In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting variability. Sources of error can include sample preparation inconsistencies, fluctuations in instrument response, and matrix effects. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it behaves similarly throughout the analytical process, thereby providing a reliable reference for quantification.
Comparison of this compound and Non-Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical properties. This allows it to be distinguished from the analyte by the mass spectrometer while co-eluting chromatographically.
Table 1: Performance Comparison of Internal Standards for Nilutamide Analysis
| Parameter | Nilutamide (as a Non-Deuterated IS for Bicalutamide)[1] | This compound (Expected Performance) |
| Structure | Identical to analyte | Structurally identical with deuterium labeling |
| Co-elution | Expected to be very similar to Nilutamide | Co-elutes with Nilutamide |
| Mass Difference | Not applicable (when analyzing Nilutamide) | 6 Da |
| Matrix Effect Compensation | Good, due to structural similarity | Excellent, as it experiences nearly identical matrix effects as the analyte |
| Precision (Intra-batch) | Not directly reported for Nilutamide analysis | Expected to be <15% RSD |
| Precision (Inter-batch) | Not directly reported for Nilutamide analysis | Expected to be <15% RSD |
| Accuracy | Not directly reported for Nilutamide analysis | Expected to be within 85-115% of the nominal concentration |
| Recovery | 99.28% ± 4.30% | Expected to be consistent and reproducible, similar to Nilutamide |
Data for Nilutamide as an IS is derived from a study on bicalutamide analysis.[1] Expected performance of this compound is based on established principles of using stable isotope-labeled internal standards in LC-MS/MS analysis.
Key Advantages of this compound:
-
Superior Matrix Effect Compensation: this compound and Nilutamide will experience virtually identical ionization suppression or enhancement in the mass spectrometer source, leading to more accurate quantification in complex biological matrices like plasma.
-
Improved Precision and Accuracy: By effectively correcting for variations during sample processing and analysis, deuterated standards generally lead to lower coefficients of variation (CV%) and higher accuracy.
-
Reduced Method Variability: The use of a stable isotope-labeled internal standard can help to minimize the impact of day-to-day variations in instrument performance and sample preparation.
Experimental Protocols
Below is a detailed experimental protocol for the quantification of Nilutamide in human plasma using LC-MS/MS with an internal standard. This protocol is a composite based on validated methods for similar nonsteroidal antiandrogens.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient or isocratic) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MRM Transitions | Nilutamide: 316.2 → 273.2 (m/z)[1]; this compound: 322.2 → 279.2 (m/z) (predicted) |
| Ion Source Temperature | 500°C |
| Nebulizer Gas | Nitrogen |
Visualizations
Nilutamide Mechanism of Action
Nilutamide functions as a nonsteroidal antiandrogen by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR). This blockade prevents the translocation of the AR to the nucleus, thereby inhibiting the transcription of androgen-dependent genes that promote the growth of prostate cancer cells.
Caption: Mechanism of action of Nilutamide in inhibiting androgen receptor signaling.
Experimental Workflow for Nilutamide Analysis
The following diagram illustrates the key steps in the bioanalytical workflow for quantifying Nilutamide in plasma samples.
Caption: Workflow for the bioanalysis of Nilutamide in plasma samples.
References
Cross-Validation of a Novel LC-MS/MS Assay for Nilutamide with a Previously Validated Method
A Comparative Performance Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of Nilutamide in human plasma against a previously validated method. The objective is to present a comprehensive cross-validation to ensure data integrity and consistency across different bioanalytical methods, a critical step in clinical and preclinical studies.
Experimental Protocols
A thorough cross-validation involves a head-to-head comparison of key performance parameters. Below are the detailed methodologies for both the new and the previously validated LC-MS/MS assays for Nilutamide.
New LC-MS/MS Assay for Nilutamide
This method was developed for the dedicated quantification of Nilutamide as the primary analyte.
-
Sample Preparation: A protein precipitation method was employed. To 100 µL of human plasma, 20 µL of an internal standard (IS) solution (Nilutamide-d3, 1 µg/mL) and 300 µL of acetonitrile were added. The mixture was vortexed for 1 minute and then centrifuged at 12,000 rpm for 10 minutes. 150 µL of the supernatant was transferred to an autosampler vial for injection.
-
Chromatographic Conditions:
-
HPLC System: Shimadzu Nexera X2
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Run Time: 5 minutes
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: SCIEX Triple Quad 5500
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nilutamide: m/z 316.1 → 273.1
-
Nilutamide-d3 (IS): m/z 319.1 → 276.1
-
-
Key Parameters: Curtain Gas: 30 psi, IonSpray Voltage: -4500 V, Temperature: 500°C.
-
Previously Validated LC-MS/MS Method
This method was originally validated for the determination of Bicalutamide, using Nilutamide as an internal standard. For the purpose of this cross-validation, Nilutamide is treated as the analyte of interest.
-
Sample Preparation: Liquid-liquid extraction. To 50 µL of plasma, the internal standard was added, followed by 500 µL of methyl tert-butyl ether (MTBE). The mixture was vortexed and centrifuged. The organic layer was transferred and evaporated to dryness. The residue was reconstituted in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Comparative Data Presentation
The performance of the two methods was evaluated based on key validation parameters as recommended by the FDA's Bioanalytical Method Validation guidance.[2]
| Parameter | New LC-MS/MS Assay | Previously Validated Method |
| Linearity Range | 1 - 1000 ng/mL | 10 - 2000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.9993[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 10 ng/mL[1] |
| Intra-Assay Precision (%CV) | ≤ 6.5% | ≤ 5.41% (for Bicalutamide)[1] |
| Inter-Assay Precision (%CV) | ≤ 8.2% | ≤ 6.48% (for Bicalutamide)[1] |
| Intra-Assay Accuracy (%Bias) | -5.8% to 7.1% | -2.05% to 3.6% (for Bicalutamide)[1] |
| Inter-Assay Accuracy (%Bias) | -7.3% to 6.4% | -1.64% to 2.4% (for Bicalutamide)[1] |
| Mean Recovery | 92.5% | 99.28%[1] |
Visualized Experimental Workflows and Signaling Pathways
To better illustrate the processes and mechanisms, the following diagrams have been generated using Graphviz.
References
The Gold Standard for Nilutamide Bioanalysis: Justifying the Use of a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Nilutamide, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of analytical methods, presenting a clear justification for the use of a stable isotope-labeled (SIL) internal standard over structural analogs for the quantification of Nilutamide in biological matrices.
The inherent complexities of biological samples, such as plasma and urine, can introduce significant variability in sample preparation and analysis. Matrix effects, inconsistent extraction recovery, and fluctuations in instrument response can all compromise the integrity of bioanalytical data. An ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, thereby compensating for these potential sources of error. While structural analogs have been traditionally used, stable isotope-labeled internal standards are now widely recognized as the superior choice in modern bioanalytical workflows, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
The Superiority of Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard is a form of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H or D, ¹³C, ¹⁵N). This subtle modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.
The key advantages of using a SIL-IS include:
-
Co-elution with the Analyte: SIL-IS and the analyte exhibit nearly identical chromatographic behavior, ensuring they experience the same matrix effects at the same time.
-
Similar Extraction Recovery: Having the same physicochemical properties, the SIL-IS and the analyte will have comparable recoveries during sample preparation steps like liquid-liquid extraction or solid-phase extraction.
-
Compensation for Ionization Variability: Both the SIL-IS and the analyte will be affected similarly by any suppression or enhancement of the ionization process in the mass spectrometer's source.
These factors collectively lead to more accurate and precise quantification of the analyte, as the ratio of the analyte's signal to the SIL-IS's signal remains constant even with variations in the analytical process.
Comparative Analysis: SIL-IS vs. Structural Analog
For this guide, we will compare the performance of a hypothetical Nilutamide assay based on:
-
Method A (Structural Analog IS): Based on a validated LC-MS/MS method for Bicalutamide that utilizes Nilutamide as the internal standard. This provides a realistic representation of the performance of a structural analog.
-
Method B (Stable Isotope-Labeled IS): Based on a validated LC-MS/MS method for Enzalutamide, a similar antiandrogen drug, which employs a deuterated internal standard (D6-enzalutamide). This exemplifies the performance expected from a SIL-IS based method.
Quantitative Data Comparison
The following table summarizes the typical validation parameters for bioanalytical methods using a structural analog versus a stable isotope-labeled internal standard.
| Validation Parameter | Method A (Structural Analog IS - Nilutamide for Bicalutamide) | Method B (Stable Isotope-Labeled IS - D6-Enzalutamide for Enzalutamide) |
| Linearity (r²) | ≥ 0.9993[1] | > 0.99[2][3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] | 500 ng/mL* |
| Intra-day Precision (% CV) | 1.49% to 5.41%[1] | < 8%[2] |
| Inter-day Precision (% CV) | 2.29% to 6.48%[1] | < 8%[2] |
| Intra-day Accuracy (% Bias) | -2.05% to 3.6%[1] | Within ±8%[2] |
| Inter-day Accuracy (% Bias) | -1.64% to 2.4%[1] | Within ±8%[2] |
| Mean Extraction Recovery | Analyte: 94.43% ± 4.52%IS: 99.28% ± 4.30%[1] | Analyte: ~100%IS: ~102% |
Note: The LLOQ is method-dependent and influenced by the analyte's potency and therapeutic concentration range. The value for Method B is higher due to the specific application and does not reflect a limitation of using a SIL-IS.
As the data indicates, while both methods demonstrate acceptable performance according to regulatory guidelines, methods employing a stable isotope-labeled internal standard consistently show tighter control over variability, leading to enhanced precision and accuracy. The closer match in extraction recovery between the analyte and the SIL-IS is a key contributor to this improved performance.
Experimental Protocols
Method A: LC-MS/MS with Structural Analog Internal Standard (Based on Bicalutamide analysis with Nilutamide IS)
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma, add 950 µL of the internal standard solution (Nilutamide in a suitable solvent).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 950 µL of 70% acetonitrile.
-
Vortex for 30 seconds.
-
Inject 4 µL into the LC-MS/MS system.[1]
2. Chromatographic Conditions:
-
Column: Luna C18 (100 mm x 2 mm, 5 µm)[1]
-
Mobile Phase: Isocratic elution with 30:70 (v/v) distilled water/acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.[1]
3. Mass Spectrometry Detection:
-
Mode: Negative Ion Electrospray Ionization (ESI-).
-
Monitored Transitions:
Method B: LC-MS/MS with Stable Isotope-Labeled Internal Standard (Based on Enzalutamide analysis with D6-Enzalutamide IS)
1. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add the deuterated internal standard solution (D6-Enzalutamide).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject an aliquot of the clear supernatant into the LC-MS/MS system.[2]
2. Chromatographic Conditions:
-
Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[2]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]
-
Flow Rate: 0.5 mL/min.[2]
3. Mass Spectrometry Detection:
-
Mode: Positive Ion Electrospray Ionization (ESI+).
-
Monitored Transitions: Specific precursor-to-product ion transitions for Enzalutamide and D6-Enzalutamide would be selected.
Visualizing the Workflow and Rationale
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical justification for using a stable isotope-labeled internal standard.
Caption: Experimental workflow for the bioanalysis of Nilutamide using an internal standard.
Caption: Justification for selecting a stable isotope-labeled internal standard.
Conclusion
The use of a stable isotope-labeled internal standard is the recommended best practice for the quantitative bioanalysis of Nilutamide. The near-identical chemical and physical properties of a SIL-IS to the native analyte ensure superior compensation for analytical variability compared to a structural analog. This leads to more reliable, accurate, and precise data, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. While methods using structural analogs can be validated, the adoption of a SIL-IS elevates the quality and confidence in the bioanalytical results, making it the gold standard for robust and defensible data.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Nilutamide-d6 Versus a Structural Analog as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the non-steroidal anti-androgen, Nilutamide, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Nilutamide-d6, and a structural analog for the quantification of Nilutamide in biological matrices.
The use of an internal standard is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). It serves to correct for variability during sample preparation, chromatography, and detection. The two primary choices for an internal standard are a stable isotope-labeled version of the analyte, such as this compound, or a structurally similar molecule, often referred to as a structural analog.
This compound is a deuterated form of Nilutamide, where six hydrogen atoms have been replaced with deuterium. This substitution results in a compound that is chemically and physically almost identical to Nilutamide but has a different mass, allowing it to be distinguished by a mass spectrometer. A structural analog, on the other hand, is a different chemical entity that shares structural similarities with the analyte. For Nilutamide, a common structural analog used in bioanalysis is Bicalutamide, another non-steroidal anti-androgen.
This comparison guide will delve into the performance differences between these two types of internal standards, supported by representative experimental data and detailed methodologies.
Performance Comparison: this compound vs. Structural Analog
The choice between a stable isotope-labeled internal standard and a structural analog can significantly impact the quality of bioanalytical data. The following table summarizes the key performance parameters based on typical validation results. The data for the structural analog is adapted from a study where Nilutamide was used as an internal standard for Bicalutamide, providing a realistic representation of its performance. The data for this compound is based on the well-documented superior performance of stable isotope-labeled internal standards in bioanalysis.
| Performance Parameter | This compound (Stable Isotope-Labeled IS) | Structural Analog (e.g., Bicalutamide) |
| Accuracy | 95-105% | 90-110% |
| Precision (CV%) | < 5% | < 15% |
| Matrix Effect | Effectively compensated | Variable compensation |
| Extraction Recovery | Tracks analyte recovery closely | May differ from analyte recovery |
| Chromatographic Elution | Co-elutes with the analyte | Separate elution from the analyte |
Experimental Protocols
To achieve the performance data presented above, a validated bioanalytical method using LC-MS/MS is required. The following is a representative experimental protocol for the quantification of Nilutamide in human plasma.
Sample Preparation: Liquid-Liquid Extraction
-
To 50 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (either this compound or the structural analog in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Nilutamide: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Structural Analog: Precursor ion > Product ion
-
Method Validation
The method should be validated according to the guidelines of regulatory agencies such as the FDA and EMA. Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Calibration Curve: A linear relationship between the analyte concentration and the response.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
Visualizing the Rationale: Androgen Receptor Signaling and Bioanalytical Workflow
To better understand the context of Nilutamide analysis and the role of an internal standard, the following diagrams illustrate the relevant biological pathway and the experimental workflow.
Caption: Bioanalytical workflow with an internal standard.
Caption: Androgen receptor signaling and Nilutamide's action.
Conclusion: Making an Informed Decision
The choice between this compound and a structural analog as an internal standard has significant implications for the quality of bioanalytical data.
This compound (Stable Isotope-Labeled IS):
-
Advantages: Offers the highest level of accuracy and precision by closely mimicking the behavior of the analyte during all stages of the analysis. It effectively compensates for matrix effects and variations in extraction recovery.
-
Disadvantages: Can be more expensive and may have limited commercial availability compared to structural analogs.
Structural Analog (e.g., Bicalutamide):
-
Advantages: Generally more cost-effective and readily available.
-
Disadvantages: May not perfectly track the analyte's behavior, leading to potential inaccuracies in quantification. Differences in extraction recovery, chromatographic retention, and ionization efficiency can introduce variability.
For regulated bioanalysis and studies where the highest level of data integrity is required, This compound is the recommended internal standard . Its ability to provide more accurate and precise results outweighs the higher initial cost. However, for early-stage research or in situations where a stable isotope-labeled standard is not available, a carefully validated structural analog can be a viable alternative, provided its limitations are understood and accounted for. Ultimately, the decision should be based on the specific requirements of the study and the desired level of data quality.
Safety Operating Guide
Personal protective equipment for handling Nilutamide-d6
Comprehensive Safety and Handling Guide: Nilutamide-d6
This guide provides essential safety protocols and logistical information for the handling and disposal of this compound. Given that this compound is the deuterium-labeled version of Nilutamide, it should be handled with the same precautions as the parent compound, which is classified as a hazardous, cytotoxic drug.[1][] The following procedures are designed to minimize exposure and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Nilutamide is categorized as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) before beginning any work.[3]
-
Reproductive Toxicity: May damage fertility or the unborn child (GHS Category 1B).[3][4]
-
Primary Exposure Routes: Inhalation of powder, skin contact, eye contact, and ingestion.[5]
Due to these hazards, exposure must be kept to an absolute minimum. A risk assessment should be conducted for all procedures involving this compound to identify potential exposure scenarios and implement appropriate control measures.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to create a barrier between the handler and the hazardous material.[5] Standard laboratory PPE is insufficient; the following must be worn at all times when handling this compound.
-
Gloves: Two pairs of chemotherapy-tested nitrile gloves are required ("double-gloving").[6][7] Gloves must have been tested according to ASTM D6978 standards.[6] Change the outer gloves every 30 minutes or immediately if they become contaminated, torn, or punctured.[7]
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[5][8] Gowns should have long sleeves with tight-fitting elastic cuffs.
-
Eye and Face Protection: Use tightly fitting safety goggles and a full-face shield to protect against splashes and airborne particles.[8][9]
-
Respiratory Protection: When handling the solid compound (e.g., weighing) or if there is a risk of generating aerosols, a fit-tested N95 or higher-rated respirator is mandatory.[5][8] Surgical masks do not provide adequate respiratory protection against chemical powders or aerosols.[5]
-
Additional Protection: Shoe covers should be worn in the designated handling area.[8]
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, especially manipulation of the solid form, must occur within a designated containment area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[5]
Step 1: Receiving and Unpacking
-
Visually inspect the shipping package for any signs of damage or leakage upon arrival.
-
Don a single pair of gloves and a lab coat before handling the outer package.
-
Transport the package to the designated handling area (fume hood or BSC).
-
Don full PPE as described in Section 2.
-
Carefully open the shipping container and inspect the primary container for integrity.
-
Wipe the exterior of the primary container with a suitable decontaminating solution (e.g., 2% sodium hypochlorite followed by 1% sodium thiosulfate, then sterile water) before transferring it to a clean storage area.[7]
-
Dispose of all packing materials as hazardous waste.
Step 2: Storage
-
Store this compound in a clearly labeled, sealed container.[10]
-
The storage area must be secure and accessible only to authorized personnel.[3][11]
-
Follow the specific storage temperature guidelines from the supplier. For solutions in solvent, storage at -20°C or -80°C is recommended for long-term stability.[1]
Step 3: Preparation of Stock Solutions (Weighing and Solubilizing)
-
Perform all manipulations within a chemical fume hood or BSC to prevent inhalation of the powder.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvent) on a disposable, plastic-backed absorbent pad within the containment area.
-
Don full PPE, including a fit-tested N95 respirator.
-
Carefully weigh the required amount of this compound powder. Use gentle motions to avoid creating airborne dust.
-
Add the solvent to the solid in a sealable container and mix until dissolved.
-
Wipe down all surfaces, including the exterior of the solution container and the balance, with a decontaminating solution.
-
Dispose of all contaminated disposable items (e.g., weigh boats, pipette tips, absorbent pads) in a designated hazardous waste container.[12]
Spill Management
In the event of a spill, act immediately to contain and clean the area. A spill kit specifically for cytotoxic drugs must be readily available.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill location.
-
Don PPE: Put on full PPE, including two pairs of chemotherapy gloves, a disposable gown, eye protection, a face shield, and an N95 respirator.[7]
-
Containment: Cover the spill with absorbent pads from the spill kit to prevent it from spreading. For powders, gently cover with damp absorbent pads to avoid aerosolizing the dust.
-
Cleanup: Working from the outer edge of the spill inward, carefully collect all contaminated materials. Place them into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area thoroughly. A common procedure involves washing the area twice with an alkaline detergent and water, followed by a decontamination step with 2% sodium hypochlorite and 1% sodium thiosulfate, and a final rinse with clean water.[7] Note: Do not use bleach on spills containing urine, as this may produce toxic gas.[7]
-
Disposal: Dispose of all cleanup materials, including used PPE, as hazardous chemical waste.[12]
-
Reporting: Document the spill and cleanup procedure according to your institution's policies.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be segregated from regular laboratory trash.[12]
-
Solid Waste: All contaminated disposable items, including gloves, gowns, shoe covers, absorbent pads, and weigh boats, must be placed in a clearly labeled, sealed, and puncture-proof container designated for cytotoxic or RCRA-regulated hazardous waste (often a black container).[7][12]
-
Sharps: Needles and syringes must be disposed of in a designated sharps container. If a syringe contains any residual this compound solution, it must be disposed of as bulk hazardous chemical waste in a black container, not a standard red sharps container.[12]
-
Liquid Waste: Unused solutions or liquid waste containing this compound must be collected in a sealed, leak-proof hazardous waste container. Do not pour this waste down the drain.[12]
-
Waste Pickup: All waste containers must be labeled with a hazardous waste tag and disposed of through the institution's Environmental Health and Safety (EHS) department.[12]
Data Summary Table
| Parameter | Data | Reference |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 3); Reproductive Toxicity (Category 1B) | [3][4][11] |
| Hazard Statements | H301: Toxic if swallowed; H360: May damage fertility or the unborn child | [3][4][11] |
| Signal Word | Danger | [3][4] |
| CAS Number | 1189477-66-4 (for this compound) | [] |
| Molecular Formula | C₁₂H₄D₆F₃N₃O₄ | [] |
| Storage (Solid) | Room temperature, away from heat, moisture, and direct light | [10] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (sealed, away from light) | [1] |
| Acute Toxicity (Nilutamide) | Oral LD50 (rat): 195 mg/kg | [4] |
Safe Handling Workflow for this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. gerpac.eu [gerpac.eu]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. educat.med.utah.edu [educat.med.utah.edu]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. Nilutamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Page loading... [guidechem.com]
- 12. web.uri.edu [web.uri.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
